molecular formula C7H6O4 B8818684 Patulin-13C7 CAS No. 1353867-99-8

Patulin-13C7

Cat. No.: B8818684
CAS No.: 1353867-99-8
M. Wt: 161.069 g/mol
InChI Key: ZRWPUFFVAOMMNM-BNUYUSEDSA-N
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Description

Patulin-13C7 is a useful research compound. Its molecular formula is C7H6O4 and its molecular weight is 161.069 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1353867-99-8

Molecular Formula

C7H6O4

Molecular Weight

161.069 g/mol

IUPAC Name

4-hydroxy-4,6-dihydro(2,3,4,5-13C4)furano[3,2-c](2,3,4,5,6-13C5)pyran-2-one

InChI

InChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1

InChI Key

ZRWPUFFVAOMMNM-BNUYUSEDSA-N

Isomeric SMILES

[13CH2]1[13CH]=[13C]2[13C](=[13CH][13C](=O)O2)[13CH](O1)O

Canonical SMILES

C1C=C2C(=CC(=O)O2)C(O1)O

Origin of Product

United States

Foundational & Exploratory

Patulin-13C7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Patulin-13C7, a crucial analytical standard in food safety and toxicological research. It details its chemical properties, its application in quantitative analysis, and the toxicological pathways of its unlabeled counterpart, patulin.

Introduction to this compound

This compound is the isotopically labeled form of patulin, a mycotoxin produced by several species of fungi, particularly Aspergillus, Penicillium, and Byssochlamys. Patulin is a common contaminant in rotting apples and apple-derived products, posing a potential health risk to consumers.[1] Due to its toxicity, regulatory bodies worldwide have set maximum allowable limits for patulin in food products.[2]

This compound serves as an internal standard for the accurate quantification of patulin in various matrices, primarily in food and beverage products.[3] Its use in isotope dilution mass spectrometry (ID-MS) allows for precise measurement by correcting for matrix effects and variations in sample preparation and instrument response.[3]

Chemical Structure and Properties

This compound is structurally identical to patulin, with the exception that all seven carbon atoms have been replaced with the stable isotope carbon-13 (¹³C).

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Quantitative Data

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource(s)
Molecular Formula [¹³C]₇H₆O₄[4]
Formula Weight 161.1 g/mol [4]
CAS Number 1353867-99-8[5]
Appearance Typically supplied as a solution in acetonitrile[4][6]
Purity ≥98%[4]
Storage Temperature -20°C[7]
Solubility Soluble in acetonitrile[4]
Unlabeled CAS Number 149-29-1[8]

Experimental Protocols

This compound is primarily utilized in analytical methods for the detection and quantification of patulin. Below are detailed protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation: Extraction of Patulin from Apple Juice

This protocol is a composite of best practices for the extraction of patulin from clear apple juice using solid-phase extraction (SPE).

Materials:

  • Clear apple juice sample

  • This compound internal standard solution (concentration as per experimental requirements)

  • Methanol, HPLC grade

  • Deionized water

  • 1% Sodium bicarbonate solution

  • 1% Acetic acid solution

  • n-hexane/acetone (7:3, v/v)

  • Nitrogen gas

  • Vortex mixer

  • Centrifuge

  • SPE cartridges (e.g., Oasis HLB or equivalent)

  • SPE manifold

Procedure:

  • Sample Spiking: To 5 mL of clear apple juice, add a known amount of this compound internal standard solution. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the spiked apple juice sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of 1% sodium bicarbonate solution to remove sugars and other interferences.

    • Wash the cartridge with 2 mL of 1% acetic acid solution to neutralize the pH.

    • Dry the cartridge under a full vacuum for 10 minutes.

  • Elution: Elute the patulin and this compound from the cartridge with 3 mL of n-hexane/acetone (7:3, v/v).

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of a suitable solvent, such as methanol/water (1:1, v/v) with 0.1% acetic acid, for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% acetic acid or 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% acetic acid or 5 mM ammonium acetate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-20 µL.

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The exact gradient should be optimized for the specific column and instrument.

MS/MS Parameters:

  • Ionization Mode: Negative ion mode (ESI- or APCI-) is generally preferred for patulin analysis.

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Patulin153.0109.0
This compound160.0115.0
  • Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum sensitivity.

Toxicological Signaling Pathways of Patulin

The toxicity of patulin is primarily attributed to its ability to react with sulfhydryl groups of proteins and glutathione (GSH), leading to cellular dysfunction.[5][9] This interaction can induce oxidative stress through the generation of reactive oxygen species (ROS), which in turn activates various signaling pathways that can lead to apoptosis (programmed cell death).[8][10]

Patulin-Induced Oxidative Stress and Cell Death

The following diagram illustrates the proposed mechanism of patulin-induced toxicity, highlighting the central role of ROS and the activation of the p38 and JNK signaling pathways.

Patulin Patulin CellMembrane Cell Membrane SH_Groups Cellular Sulfhydryl Groups (e.g., in Glutathione) Patulin->SH_Groups Binds to ROS Increased Reactive Oxygen Species (ROS) Patulin->ROS GSH_Depletion Glutathione (GSH) Depletion SH_Groups->GSH_Depletion MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK Activates CellDamage Cellular Damage ROS->CellDamage GSH_Depletion->CellDamage MKK36 MKK3/6 MAPKKK->MKK36 MKK47 MKK4/7 MAPKKK->MKK47 p38 p38 MAPK MKK36->p38 Apoptosis Apoptosis p38->Apoptosis JNK JNK MKK47->JNK JNK->Apoptosis

Caption: Patulin-induced toxicity pathway.

Studies have shown that patulin exposure leads to the phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK).[6] The activation of the p38 pathway, in particular, has been demonstrated to be a significant contributor to patulin-induced cell death.[6]

Experimental and Logical Workflows

Workflow for Patulin Quantification in Food Samples

The following diagram outlines the typical workflow for the quantitative analysis of patulin in food samples using this compound as an internal standard.

cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Food Sample (e.g., Apple Juice) Spike Spike with This compound Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Cleanup SPE Cleanup Extract->Cleanup Concentrate Evaporation and Reconstitution Cleanup->Concentrate LCMS LC-MS/MS Analysis Concentrate->LCMS Quant Quantification using Isotope Dilution LCMS->Quant Report Report Results Quant->Report

References

Patulin-13C7: A Technical Overview of its Physicochemical Properties and Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Patulin-13C7 is the isotopically labeled form of patulin, a mycotoxin produced by various fungi, including Aspergillus, Penicillium, and Byssochlamys species.[1][2] Due to the stability of the heavy carbon isotopes, this compound serves as an ideal internal standard for the accurate quantification of patulin in various samples, particularly in food products like apple juice, using mass spectrometry-based methods.[3][4][5] This guide provides an in-depth look at the physical and chemical properties of this compound, detailed experimental protocols for its use, and visual workflows to aid researchers and drug development professionals.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. As an isotopologue, its chemical behavior is nearly identical to that of unlabeled patulin, but its increased mass is critical for its role in analytical chemistry.

PropertyValueSource(s)
Formal Name 4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one-2,3,3a,4,6,7,7a-13C7[3]
Molecular Formula [13C]7H6O4[3]
Molecular Weight 161.07 g/mol [1][6][7]
CAS Number 1353867-99-8[6][7]
Purity ≥98%[3]
Appearance Typically supplied as a solution in acetonitrile.[3] The unlabeled form is a white crystalline solid.[8]
Solubility Soluble in acetonitrile.[3] Unlabeled patulin is soluble in ethanol, DMSO, dimethylformamide, acetone, and water.[8][9][10]
Storage Store at -20°C.[8]
Stability ≥ 2 years under proper storage conditions.[3]
Synonyms Clairformin-13C7, Expansin-13C7, Mycoin C-13C7[3]

Experimental Protocols: Quantification of Patulin in Apple Juice using LC-MS/MS

This compound is primarily used as an internal standard to correct for matrix effects and variations during sample preparation and analysis.[4][5] Below is a representative protocol for the quantification of patulin in a complex matrix like apple juice.

Objective: To accurately determine the concentration of patulin in an apple juice sample using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with this compound as an internal standard.

1. Materials and Reagents:

  • Patulin analytical standard

  • This compound internal standard solution (e.g., 25 µg/mL in acetonitrile)[7]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or acetic acid[11]

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges

  • Apple juice sample

2. Standard Preparation:

  • Stock Solutions: Prepare stock solutions of patulin and this compound in acetonitrile.

  • Calibration Curve: Create a series of calibration standards by spiking a known amount of patulin into a patulin-free apple juice matrix extract. Each standard should also contain a fixed concentration of the this compound internal standard. A typical concentration range for patulin could be 0.5-500 ppb.[11]

3. Sample Preparation and Extraction:

  • Spiking: Take a known volume (e.g., 10 mL) of the apple juice sample and spike it with a precise amount of the this compound internal standard solution.

  • Extraction: The patulin and the internal standard are typically extracted from the juice using a solid-phase extraction (SPE) protocol. This step helps to remove interfering matrix components.

  • Elution and Reconstitution: The analytes are eluted from the SPE cartridge, the solvent is evaporated under a gentle stream of nitrogen, and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatography:

    • System: A UHPLC system such as the Vanquish-Flex.[11]

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small amount of acid (e.g., 0.1% acetic acid), is commonly used.[11]

    • Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer like the TSQ Fortis.[11]

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is effective for patulin analysis.[11]

    • MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for both patulin and this compound. For example:

      • Patulin: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) + 7 -> Product ion (m/z)

    • The specific m/z values would be determined during method development.

5. Data Analysis and Quantification:

  • Peak Integration: Integrate the chromatographic peaks for both the patulin and this compound MRM transitions.

  • Ratio Calculation: Calculate the ratio of the peak area of patulin to the peak area of this compound for each sample and calibration standard.

  • Quantification: Construct a calibration curve by plotting the area ratio against the concentration of the patulin standards. Determine the concentration of patulin in the unknown samples by interpolating their area ratios from this curve. The use of the internal standard corrects for any loss of analyte during sample preparation and any ion suppression or enhancement during mass spectrometry analysis.

Visualizing Analytical Workflows

Workflow for Patulin Quantification

The following diagram illustrates the typical workflow for quantifying patulin in a food sample using an isotopically labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Apple Juice Sample Spike Spike with this compound (Internal Standard) Sample->Spike Extract Solid Phase Extraction (SPE) Spike->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate LC UHPLC Separation Concentrate->LC MS Tandem MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratios (Patulin / this compound) Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result

Caption: Workflow for patulin analysis using an internal standard.

Conceptual Diagram of Isotope Dilution Mass Spectrometry

This diagram explains the principle of using this compound in mass spectrometry. The distinct masses allow for separate detection and ratio calculation, which is the basis of the isotope dilution method.

G cluster_sample In the Sample Vial cluster_ms Mass Spectrometer Output cluster_calc Calculation Patulin Patulin (Analyte) MS_Patulin Signal for Patulin (Mass = M) Patulin->MS_Patulin Analyzed by MS IS This compound (Internal Std) MS_IS Signal for this compound (Mass = M+7) IS->MS_IS Analyzed by MS Ratio Area Ratio = [Signal M] / [Signal M+7] MS_Patulin->Ratio MS_IS->Ratio Quant Accurate Quantification Ratio->Quant Correlates to Concentration

Caption: Principle of isotope dilution using this compound.

References

Synthesis and Isotopic Labeling of Patulin-13C7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and isotopic labeling of Patulin-13C7, a critical internal standard for the accurate quantification of the mycotoxin patulin in various matrices. While a specific, publicly available, detailed chemical synthesis protocol for this compound is not documented in peer-reviewed literature, this guide outlines a well-established method for the synthesis of a closely related isotopologue, Patulin-13C2. Furthermore, a proposed synthetic pathway for this compound is presented, based on established chemical principles and the availability of fully carbon-13 labeled precursors.

Introduction to Patulin and the Need for Labeled Standards

Patulin is a mycotoxin produced by several species of fungi, most notably Penicillium expansum, which commonly contaminates apples and apple-based products. Due to its potential toxicity, regulatory bodies worldwide have set maximum allowable levels of patulin in food products. Accurate and reliable quantification of patulin is therefore essential for food safety and quality control.

Stable isotope-labeled internal standards, such as this compound, are indispensable tools for mass spectrometry-based analytical methods. They exhibit nearly identical chemical and physical properties to their unlabeled counterparts, allowing for precise correction of matrix effects and variations during sample preparation and analysis, leading to highly accurate quantification.

Biosynthesis of Patulin

While this guide focuses on the chemical synthesis of labeled patulin, it is valuable to understand its natural production pathway. Patulin is a polyketide secondary metabolite biosynthesized by fungi in a multi-step enzymatic process. The pathway begins with the condensation of acetyl-CoA and malonyl-CoA units, leading to the formation of 6-methylsalicylic acid, a key intermediate. A series of subsequent enzymatic transformations, including decarboxylation, hydroxylation, and cyclization, ultimately yield the patulin molecule. Understanding this biosynthetic pathway can provide insights into the natural occurrence of patulin and potential strategies for its control.

graph Biosynthesis_of_Patulin { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Acetyl-CoA" [fillcolor="#F1F3F4"]; "Malonyl-CoA" [fillcolor="#F1F3F4"]; "6-Methylsalicylic Acid" [fillcolor="#FBBC05"]; "m-Cresol" [fillcolor="#FBBC05"]; "Gentisaldehyde" [fillcolor="#FBBC05"]; "Gentisyl Alcohol" [fillcolor="#FBBC05"]; "Phyllostine" [fillcolor="#FBBC05"]; "Isoepoxydon" [fillcolor="#FBBC05"]; "Neopatulin" [fillcolor="#EA4335"]; "Patulin" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Acetyl-CoA" -> "6-Methylsalicylic Acid" [label="Polyketide Synthase"]; "Malonyl-CoA" -> "6-Methylsalicylic Acid"; "6-Methylsalicylic Acid" -> "m-Cresol" [label="Decarboxylation"]; "m-Cresol" -> "Gentisaldehyde" [label="Hydroxylation"]; "Gentisaldehyde" -> "Gentisyl Alcohol" [label="Reduction"]; "Gentisyl Alcohol" -> "Phyllostine" [label="Oxidation"]; "Phyllostine" -> "Isoepoxydon" [label="Epoxidation"]; "Isoepoxydon" -> "Neopatulin" [label="Rearrangement"]; "Neopatulin" -> "Patulin" [label="Hydroxylation"]; }

Caption: Biosynthetic pathway of patulin, a multi-step enzymatic process in fungi.

Chemical Synthesis of Isotopically Labeled Patulin

Published Synthesis of Patulin-13C2

A detailed, seven-step chemical synthesis for [13C2]-patulin has been reported by Rychlik and Schieberle (1998), starting from L-arabinose. This method provides a foundational understanding of the chemical transformations required to construct the patulin core and introduce isotopic labels at specific positions.

Step 1: Synthesis of Methyl-α-L-arabinopyranoside

  • L-(+)-Arabinose is dissolved in methanol.

  • Acetyl chloride is added, and the mixture is refluxed.

  • The solvent is evaporated, and the product is purified.

Step 2: Synthesis of Methyl 2,3-O-isopropylidene-α-L-arabinopyranoside

  • The product from Step 1 is suspended in acetone with 2,2-dimethoxypropane and p-toluenesulfonic acid.

  • The mixture is stirred at room temperature.

  • The reaction is neutralized, filtered, and the solvent is evaporated.

Step 3: Synthesis of Methyl 2,3-O-isopropylidene-α-L-erythro-pentopyranosid-4-ulose

  • The product from Step 2 is dissolved in dichloromethane.

  • Pyridinium chlorochromate is added, and the mixture is stirred.

  • The mixture is filtered, and the solvent is evaporated.

Step 4: Wittig Reaction with [13C2]-labeled Ethyl Bromoacetate

  • The ketone from Step 3 is reacted with [1,2-13C2]-ethyl bromoacetate in a Wittig reaction to introduce the two labeled carbon atoms.

  • This step is crucial for the isotopic labeling of the final product.

Step 5: Lactonization

  • The product of the Wittig reaction is treated with a strong acid to induce lactonization.

Step 6: Isomerization

  • The resulting lactone is isomerized to form the desired patulin precursor.

Step 7: Final Conversion to [13C2]-Patulin

  • The precursor is treated with an acid catalyst to yield [13C2]-patulin.

graph Patulin_13C2_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="L-Arabinose", fillcolor="#F1F3F4"]; B [label="Methyl-α-L-arabinopyranoside", fillcolor="#FBBC05"]; C [label="Methyl 2,3-O-isopropylidene-\nα-L-arabinopyranoside", fillcolor="#FBBC05"]; D [label="Methyl 2,3-O-isopropylidene-\nα-L-erythro-pentopyranosid-4-ulose", fillcolor="#FBBC05"]; E [label="Wittig Reaction Product\n(with [1,2-13C2]-Ethyl Bromoacetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Lactone Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Isomerized Precursor", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="[13C2]-Patulin", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B [label="Methanol, H+"]; B -> C [label="Acetone, H+"]; C -> D [label="PCC"]; D -> E [label="Wittig Reaction"]; E -> F [label="Acid"]; F -> G [label="Isomerization"]; G -> H [label="Acid"]; }

Caption: Synthetic workflow for the preparation of [13C2]-Patulin from L-Arabinose.

StepReactionStarting MaterialProductReported Yield (%)
1GlycosidationL-ArabinoseMethyl-α-L-arabinopyranoside~85
2AcetalizationMethyl-α-L-arabinopyranosideMethyl 2,3-O-isopropylidene-α-L-arabinopyranoside~90
3OxidationMethyl 2,3-O-isopropylidene-α-L-arabinopyranosideMethyl 2,3-O-isopropylidene-α-L-erythro-pentopyranosid-4-ulose~75
4Wittig ReactionKetone IntermediateWittig Product~60
5-7Cyclization/IsomerizationWittig Product[13C2]-Patulin~40
Overall - L-Arabinose [13C2]-Patulin ~15

Note: Yields are approximate and based on typical organic synthesis reactions of this nature. The original publication should be consulted for precise experimental yields.

Proposed Synthesis of this compound

A detailed, peer-reviewed synthesis of this compound is not currently available in the public domain. However, a plausible synthetic route can be proposed by adapting the known synthesis of unlabeled patulin and utilizing a fully 13C-labeled precursor. One such precursor could be D-Glucose-13C6, which can be chemically converted to a suitable starting material for the patulin core structure.

The proposed synthesis would likely involve the conversion of a fully labeled hexose, such as D-Glucose-13C6, into a furan derivative, which then undergoes a series of transformations to build the pyranone ring system.

Step 1: Conversion of D-Glucose-13C6 to a Furan Intermediate

  • Acid-catalyzed dehydration of D-Glucose-13C6 to form 5-(hydroxymethyl)furfural-13C6.

Step 2: Oxidation of the Furan Intermediate

  • Selective oxidation of the aldehyde group of 5-(hydroxymethyl)furfural-13C6 to a carboxylic acid.

Step 3: Reduction and Protection

  • Reduction of the furan ring and protection of the hydroxyl and carboxyl groups.

Step 4: Introduction of the Remaining Carbon Atom

  • A C1-synthon, such as [13C]-formaldehyde, could be used to introduce the seventh labeled carbon atom.

Step 5: Ring Closure and Deprotection

  • Intramolecular cyclization to form the bicyclic core of patulin, followed by deprotection to yield this compound.

graph Patulin_13C7_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="D-Glucose-13C6", fillcolor="#F1F3F4"]; B [label="5-(Hydroxymethyl)furfural-13C6", fillcolor="#FBBC05"]; C [label="Furan-2,5-dicarboxylic acid-13C6", fillcolor="#FBBC05"]; D [label="Protected Dihydrofuran Intermediate", fillcolor="#FBBC05"]; E [label="Addition of [13C]-Formaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Cyclization Precursor", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B [label="Acid, Heat"]; B -> C [label="Oxidation"]; C -> D [label="Reduction & Protection"]; D -> E; E -> F; F -> G [label="Cyclization & Deprotection"]; }

Caption: Proposed synthetic workflow for this compound from a fully labeled precursor.

ParameterExpected Value
Overall Yield 5-10%
Isotopic Purity >98%
Chemical Purity >98%

Note: These are estimated values for a multi-step organic synthesis of a complex molecule. Actual yields and purities would depend on the specific reaction conditions and purification methods employed.

Conclusion

The synthesis of isotopically labeled patulin, particularly this compound, is a challenging but essential endeavor for ensuring the accuracy of mycotoxin analysis in food and environmental samples. While a detailed public protocol for the synthesis of this compound is not available, the established synthesis of Patulin-13C2 provides a strong foundation for its potential production. The proposed hypothetical pathway highlights a feasible, albeit complex, route to this important analytical standard. Further research and publication of a detailed synthetic method for this compound would be of significant benefit to the scientific community.

A Comprehensive Technical Guide on the Mechanism of Action of Patulin-13C7 in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patulin is a mycotoxin produced by several species of fungi, most notably Penicillium, Aspergillus, and Byssochlamys. It is a frequent contaminant of fruits and fruit-based products, with apples being a primary source.[1][2] Due to its toxic properties, patulin poses a significant concern for food safety and public health.[3][4] This technical guide provides an in-depth overview of the molecular mechanisms underlying the biological effects of patulin.

The isotopically labeled form, Patulin-13C7, serves as an internal standard in analytical chemistry for the accurate quantification of patulin in various matrices.[5][6] It is crucial to understand that the biological mechanism of action of this compound is considered identical to that of native patulin, as the isotopic labeling does not alter its chemical reactivity in biological systems. Therefore, this document will detail the established mechanisms of patulin, which are directly applicable to this compound.

Core Mechanism of Action: Thiol Reactivity and Oxidative Stress

The primary mechanism of patulin's toxicity stems from its high affinity for sulfhydryl (-SH) groups.[2][7] Patulin is an electrophilic molecule that readily forms covalent adducts with free sulfhydryl groups present in amino acids like cysteine and in proteins and peptides.[1][8] This reactivity is the initiating event for a cascade of cellular and molecular disturbances.

Key Molecular Events:

  • Glutathione Depletion: Patulin rapidly reacts with the cellular antioxidant glutathione (GSH), a tripeptide containing cysteine.[1][9] This leads to a significant depletion of the intracellular GSH pool, compromising the cell's primary defense against oxidative stress.[10]

  • Enzyme Inhibition: By binding to the sulfhydryl groups in the active sites of various enzymes, patulin can inhibit their function.[2][7] This non-specific enzyme inhibition can disrupt a wide range of cellular processes.

  • Generation of Reactive Oxygen Species (ROS): The depletion of GSH and the direct interaction of patulin with cellular components lead to an overproduction of reactive oxygen species (ROS), such as superoxide anions.[1][10][11] This imbalance between ROS generation and the cell's antioxidant capacity results in oxidative stress.[12]

The induction of oxidative stress is a central event in patulin toxicity, triggering a multitude of downstream signaling pathways and cellular damage.[13]

Cellular and Molecular Consequences of Patulin Exposure

The initial oxidative stress induced by patulin instigates a series of detrimental effects on cellular organelles and macromolecules, ultimately leading to cell death.

Mitochondrial Dysfunction

Mitochondria are primary targets of patulin-induced oxidative stress. Patulin exposure leads to:

  • A decrease in mitochondrial membrane potential (MMP).[14]

  • Mitochondrial damage, including vacuolation.[14]

  • The release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[1]

This mitochondrial dysfunction disrupts cellular energy metabolism and activates the intrinsic apoptotic pathway.[13][14]

Endoplasmic Reticulum (ER) Stress

Patulin induces stress in the endoplasmic reticulum, leading to the unfolded protein response (UPR).[12][13] Key indicators of patulin-induced ER stress include:

  • Upregulation of ER stress markers such as GRP78 and GADD34.[12]

  • Splicing of XBP1 mRNA.[12]

  • Increased expression of the pro-apoptotic factor CHOP.[12]

Prolonged ER stress contributes to the activation of apoptotic signaling.[13]

DNA Damage and Genotoxicity

Patulin is genotoxic, causing damage to DNA.[7][15] The proposed mechanisms for its genotoxicity include:

  • DNA Cross-linking: Patulin can induce the formation of crosslinks in DNA.[15][16]

  • Chromosomal Aberrations: It can lead to the formation of micronuclei and nucleoplasmic bridges.[15]

  • DNA Strand Breaks: Patulin has been shown to cause DNA strand damage.[1][17]

This DNA damage can arrest the cell cycle and trigger apoptotic pathways.[13]

Apoptosis

Patulin is a potent inducer of apoptosis, or programmed cell death, in various cell types.[12][16] The apoptotic process is initiated through multiple pathways:

  • Mitochondrial (Intrinsic) Pathway: Triggered by mitochondrial dysfunction and the release of cytochrome c, leading to the activation of caspase-9 and subsequently caspase-3.[1][13]

  • ER Stress-Mediated Pathway: Prolonged UPR and the upregulation of CHOP contribute to apoptosis.[12]

  • ROS-Mediated Signaling: The overall state of oxidative stress is a primary driver of the apoptotic cascade.[1][12]

Signaling Pathways Modulated by Patulin

Patulin exposure leads to the dysregulation of several key signaling pathways that control cell survival, proliferation, and death.

Mitogen-Activated Protein Kinase (MAPK) Pathways

Patulin activates multiple MAPK signaling pathways, including:

  • p38 Kinase: Activation of the p38 pathway is a significant contributor to patulin-induced cell death.[18]

  • c-Jun N-terminal Kinase (JNK): Patulin also activates the JNK pathway.[18]

  • Extracellular signal-regulated kinase (ERK): The ERK signaling pathway is also activated in response to patulin.[11]

The activation of these pathways is often mediated by upstream kinases such as the double-stranded RNA-activated protein kinase R (PKR).[18]

Insulin Signaling Pathway

Recent studies have shown that patulin can interfere with the insulin signaling pathway. Under hyperglycemic conditions, patulin can:

  • Stimulate glucose production pathways.[19]

  • Cause defects in the insulin signaling cascade.[19]

  • Impair the activity of the pyruvate dehydrogenase (PDH) complex.[19]

These findings suggest a potential role for patulin as an initiating event in insulin resistance.[19]

EGFR/Akt/NF-κB Signaling

In certain cell types, such as keratinocytes, patulin has been shown to:

  • Increase the phosphorylation of the Epidermal Growth Factor Receptor (EGFR).[16]

  • Activate the Ras/MAPK/Akt signaling cascade.[16]

  • Activate the transcription factor NF-κB.[16]

  • Increase the expression of cyclin D1 and COX-2, promoting cell proliferation.[16]

This highlights the cell-type-specific effects of patulin.

Quantitative Data on Patulin Toxicity

The following table summarizes key quantitative data regarding the toxic effects of patulin from various studies.

ParameterCell Line/OrganismConcentration/DoseEffectReference
Oral LD50 Rodents20-100 mg/kg body weightAcute toxicity[7]
IC50 SH-SY5Y human neuroblastoma cells500 nMCytotoxicity (MTT and LDH assays)[14]
Photosystem II Inhibition (I50) Ageratina adenophora2.24 μMInhibition of photosynthetic efficiency[20]
Gene Expression (PFK-2) HepG2 cellsNot specified10-fold decrease[19]

Experimental Protocols

Assessment of Patulin-Induced Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of patulin on cell viability.

Materials:

  • Target cell line (e.g., SH-SY5Y human neuroblastoma cells)[14]

  • Complete cell culture medium

  • Patulin stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of patulin in complete culture medium.

  • Remove the old medium from the cells and add the patulin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for patulin stock).

  • Incubate the cells for a specified period (e.g., 24 hours).[14]

  • After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium containing MTT and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Quantification of Patulin in Apple Juice using SPE and LC-MS/MS with a this compound Internal Standard

Objective: To accurately quantify the concentration of patulin in an apple juice sample.

Materials:

  • Apple juice sample

  • This compound internal standard solution[6]

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)[21]

  • Methanol, water, ammonium acetate, and other necessary solvents[21]

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[6][21]

Procedure:

  • Sample Pre-treatment: Spike a known volume of the apple juice sample with a known concentration of the this compound internal standard.[6][21]

  • SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.[21]

  • Sample Loading: Load the spiked apple juice sample onto the conditioned SPE cartridge.[21]

  • Washing: Wash the cartridge with solutions such as ammonium acetate and water to remove interfering matrix components.[21]

  • Elution: Elute the patulin and this compound from the cartridge using an appropriate solvent like methanol.[21]

  • Post-Elution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.[21]

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separate the analytes using a suitable chromatographic method. Detect and quantify patulin and this compound using multiple reaction monitoring (MRM) in negative ionization mode.[6]

  • Quantification: Calculate the concentration of patulin in the original sample by comparing the peak area ratio of patulin to this compound against a calibration curve.[6]

Visualizations

Signaling Pathway of Patulin-Induced Apoptosis

Patulin_Apoptosis_Pathway Patulin Patulin Thiol_Binding Binding to Sulfhydryl (-SH) Groups Patulin->Thiol_Binding GSH_Depletion GSH Depletion Thiol_Binding->GSH_Depletion ROS_Generation ROS Generation Thiol_Binding->ROS_Generation Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress ROS_Generation->Oxidative_Stress Mitochondria Mitochondrial Dysfunction (↓MMP, Cytochrome c release) Oxidative_Stress->Mitochondria ER ER Stress (UPR, CHOP activation) Oxidative_Stress->ER DNA_Damage DNA Damage (Cross-linking, Strand breaks) Oxidative_Stress->DNA_Damage MAPK MAPK Activation (p38, JNK) Oxidative_Stress->MAPK Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Apoptosis Apoptosis ER->Apoptosis DNA_Damage->Apoptosis Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis MAPK->Apoptosis

Caption: Patulin-induced apoptotic signaling cascade.

Experimental Workflow for Patulin Quantification

Patulin_Quantification_Workflow Sample Apple Juice Sample Spike Spike with this compound (Internal Standard) Sample->Spike SPE Solid Phase Extraction (SPE) (Clean-up and Concentration) Spike->SPE LC_MSMS LC-MS/MS Analysis (Separation and Detection) SPE->LC_MSMS Quantification Quantification (Comparison to Calibration Curve) LC_MSMS->Quantification

Caption: Workflow for quantifying patulin in apple juice.

Conclusion

The mechanism of action of patulin, and by extension this compound, is multifaceted and initiated by its reactivity towards sulfhydryl groups. This fundamental interaction leads to widespread oxidative stress, which in turn damages cellular components and modulates critical signaling pathways, ultimately culminating in apoptosis. A thorough understanding of these mechanisms is essential for assessing the risks associated with patulin exposure and for the development of potential therapeutic interventions or mitigation strategies in food production. The use of this compound as an internal standard is indispensable for the accurate monitoring of this mycotoxin in food products, thereby safeguarding public health.

References

A Comparative Toxicological Profile: Patulin vs. Patulin-13C7

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Patulin is a mycotoxin produced by a variety of molds, particularly species of Aspergillus, Penicillium, and Byssochlamys, that commonly contaminate rotting fruits and vegetables, most notably apples and apple products.[1][2][3] Due to its widespread presence and potential health risks, patulin is a significant concern for food safety worldwide.[3][4] This technical guide provides a comprehensive overview of the toxicological profile of patulin.

Patulin-13C7 is a stable isotope-labeled form of patulin, where seven of the carbon atoms have been replaced with the heavy isotope carbon-13.[5] It is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of patulin in various matrices, such as food and environmental samples, using mass spectrometry-based methods.[5] From a toxicological perspective, the substitution of carbon-12 with carbon-13 does not alter the chemical structure, reactivity, or stereochemistry of the molecule. Therefore, This compound is expected to exhibit an identical toxicological profile to that of unlabeled patulin. The slight increase in molecular weight is biochemically insignificant in the context of its toxicological action. This guide will henceforth focus on the detailed toxicological data available for patulin, which is directly applicable to this compound.

Acute and Subacute Toxicity

Patulin exhibits moderate acute toxicity, with the route of administration significantly influencing its lethal dose. Oral exposure is less toxic than parenteral routes.[1][2] The primary target of acute toxicity is the gastrointestinal tract, leading to symptoms such as hyperemia, distension, ulceration, and inflammation.[2][6] Neurotoxic effects, including convulsions, have also been observed at high doses.[2]

Table 1: Acute Toxicity of Patulin

SpeciesRoute of AdministrationLD50 (mg/kg body weight)Reference(s)
RatOral20 - 100[1][2]
RatSubcutaneous11.0[6]
RatIntraperitoneal10.0[6]
MouseOral20 - 100[1][2]
HamsterOral31.5[6]
HamsterSubcutaneous23[6]
HamsterIntraperitoneal10[6]
PoultryOral50 - 170[2][6]

Subacute and subchronic exposure to patulin in animal models has been shown to cause weight loss and adverse effects on the stomach, intestines, and kidneys.[2][7] A No-Observed-Adverse-Effect Level (NOAEL) of 43 μg/kg body weight per day has been established from rodent studies.[2][3] Based on this NOAEL, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) established a Provisional Maximum Tolerable Daily Intake (PMTDI) of 0.4 µg/kg body weight for humans.[6][8][9]

Genotoxicity and Carcinogenicity

Patulin is considered genotoxic, although its mutagenic activity can vary depending on the test system.[2][7] It has been shown to induce chromosomal aberrations, micronuclei formation, and DNA strand damage in mammalian cells.[1] The genotoxicity of patulin is thought to be mediated by its ability to form crosslinks with DNA.[10][11]

The International Agency for Research on Cancer (IARC) has classified patulin in Group 3: "not classifiable as to its carcinogenicity to humans." This classification is based on limited and inconclusive evidence from animal studies and a lack of data in humans.[1][3][7] While some studies involving subcutaneous injection in rats showed an increase in tumor incidence at the injection site, oral long-term studies in rats did not demonstrate a carcinogenic effect.[1][7]

Mechanism of Toxicity

The primary mechanism of patulin's toxicity is its high reactivity towards sulfhydryl (-SH) groups of amino acids, particularly cysteine, in proteins and peptides.[1][7][12] This interaction leads to the formation of adducts, which can inactivate critical enzymes and deplete intracellular glutathione (GSH), a key antioxidant.[1][13][14]

The depletion of GSH disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress.[3] This oxidative stress is a major contributor to patulin-induced cellular damage, including lipid peroxidation, mitochondrial dysfunction, and apoptosis.[15]

Several signaling pathways have been identified as being affected by patulin:

  • MAPK and Akt Signaling: Patulin can activate the Ras/MAPK/Akt signaling pathways, which are involved in cell proliferation and survival.[10]

  • p38 MAP Kinase Pathway: It is believed that mycotoxins like patulin may exert their effects on T-cells by covalently bonding to intermediates in the p38 MAP kinase pathway.[16]

  • Protein Tyrosine Phosphatases (PTPs): Patulin can inactivate PTPs, which contain a critical cysteine residue in their active site. This inactivation disrupts cellular signaling and can affect intestinal barrier function.[10][13]

  • EGFR Signaling: In keratinocytes, patulin has been shown to increase the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), leading to increased cell proliferation.[10]

Experimental Protocols

Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells (e.g., SH-SY5Y, HCT116, MCF-7) in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours to allow for cell attachment.[17]

  • Patulin Treatment: Prepare serial dilutions of patulin (e.g., 1, 2.5, 5, 10, 25, 50, and 100 µM) in the appropriate cell culture medium.[17] Remove the existing medium from the wells and add 100 µL of the patulin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve patulin).

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.[17]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.[17] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of patulin that inhibits 50% of cell growth) can be determined from the dose-response curve.

Genotoxicity Assessment (Micronucleus Assay)

The micronucleus assay is a genotoxicity test for the detection of agents that cause chromosomal damage.

Methodology:

  • Cell Culture and Treatment: Culture cells in appropriate medium and expose them to various concentrations of patulin for a specific duration.

  • Cytochalasin B Addition: Add cytochalasin B to the culture medium. Cytochalasin B inhibits cytokinesis, resulting in the accumulation of binucleated cells.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with phosphate-buffered saline, and treat with a hypotonic solution. Fix the cells with a methanol/acetic acid solution.

  • Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry. Stain the slides with a DNA-specific stain (e.g., Giemsa or DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope. A micronucleus is a small, extranuclear body containing a fragment of a chromosome or a whole chromosome that was not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells in treated cultures compared to control cultures indicates clastogenic or aneugenic activity.

Visualizations

Patulin_Toxicity_Pathway Patulin Patulin SH_Groups Sulfhydryl (-SH) Groups (Proteins, Glutathione) Patulin->SH_Groups PTP_Inactivation PTP Inactivation Patulin->PTP_Inactivation Inhibits Adducts Adduct Formation SH_Groups->Adducts Enzyme_Inactivation Enzyme Inactivation Adducts->Enzyme_Inactivation GSH_Depletion Glutathione (GSH) Depletion Adducts->GSH_Depletion ROS Increased Reactive Oxygen Species (ROS) GSH_Depletion->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis Signaling_Disruption Disrupted Cellular Signaling PTP_Inactivation->Signaling_Disruption

Caption: Core mechanism of patulin-induced cytotoxicity.

Experimental_Workflow_MTT Start Start: Cell Seeding in 96-well plate Incubate1 24h Incubation (Attachment) Start->Incubate1 Treatment Patulin Treatment (Serial Dilutions) Incubate1->Treatment Incubate2 24/48h Incubation (Exposure) Treatment->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 4h Incubation (Formazan Formation) MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (450 nm) Solubilize->Read Analyze Data Analysis (Calculate % Viability, IC50) Read->Analyze

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion

The toxicological profile of patulin is well-characterized, revealing it to be a moderately toxic and genotoxic mycotoxin. Its primary mechanism of action involves covalent binding to sulfhydryl groups, leading to enzyme inactivation, glutathione depletion, and oxidative stress. As this compound is an isotopically labeled analog used for analytical purposes, it is presumed to share the same toxicological properties as its unlabeled counterpart. A thorough understanding of patulin's toxicology is crucial for risk assessment and the establishment of regulatory limits in food to protect public health. Further research into the long-term effects of low-dose exposure and potential carcinogenic risk remains an area of interest.

References

A Technical Guide to the Natural Occurrence and Sources of Patulin Contamination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patulin, a mycotoxin produced by several species of fungi, is a significant contaminant in various food commodities, posing potential health risks to consumers. This technical guide provides an in-depth overview of the natural occurrence and sources of patulin contamination. It details the primary fungal producers, the range of affected foods with a focus on quantitative contamination levels, and the key factors influencing its production. Furthermore, this guide presents detailed experimental protocols for the detection and quantification of patulin, outlines its biosynthetic pathway, and discusses global regulatory standards. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development engaged in food safety and toxicology.

Introduction

Patulin is a polyketide lactone mycotoxin produced by several fungal species belonging to the genera Penicillium, Aspergillus, and Byssochlamys.[1] First isolated for its antibiotic properties, it was later identified as a toxic compound, leading to concerns about its presence in the food supply.[2] Patulin contamination is most commonly associated with apples and apple-based products, where its concentration is often used as an indicator of the quality of the raw fruit used in production.[1] However, its occurrence is not limited to apples, as it has been detected in a variety of other fruits, vegetables, and cereals.[3][4]

Given its potential for adverse health effects, including immunological, neurological, and gastrointestinal issues, many countries have established regulatory limits for patulin in foodstuffs.[2][5] This guide aims to provide a detailed technical overview of the sources, occurrence, and factors influencing patulin contamination to support risk assessment and mitigation strategies.

Fungal Producers of Patulin

A number of fungal species are capable of producing patulin, with Penicillium expansum being the most significant contributor to contamination, particularly in pome fruits like apples and pears.[6] This species is a common post-harvest pathogen that causes "blue mold rot" on fruits.[7]

Other notable patulin-producing species include:

  • Aspergillus species: Aspergillus clavatus, A. giganteus, and A. longivesica are known producers.[2]

  • Penicillium species: Besides P. expansum, other species such as P. griseofulvum, P. carneum, and P. paneum have been identified as patulin producers.[2][8]

  • Byssochlamys species: Byssochlamys nivea can also produce patulin.[9]

The presence of these fungal species does not inherently guarantee the presence of patulin, as toxin production is influenced by a variety of environmental and substrate-specific factors.[9]

Natural Occurrence and Quantitative Data

Patulin contamination has been reported in a wide range of food products globally. The following tables summarize quantitative data on patulin levels found in various commodities.

Table 1: Patulin Contamination in Apples and Apple-Based Products

Product CategoryCountry/RegionNo. of Samples AnalyzedPercentage of Positive Samples (%)Patulin Concentration Range (µg/kg or µg/L)Mean/Median Concentration (µg/kg or µg/L)Reference(s)
Apple JuiceAustralia25968<5.0 - 532Mean (LB): 29; Mean (UB): 30[10]
Apple JuiceIran3850>3 - 39.5Not Reported[11]
Apple Juice (Not from Concentrate)Australia181Not ReportedNot ReportedMean (UB): 35; Mean (LB): 37[10]
Apple Juice (Reconstituted)Australia18Not ReportedNot ReportedMean (LB): 4.3; Mean (UB): 7.6[10]
Solid Apple ProductsAustraliaNot ReportedNot ReportedNot ReportedMean (LB): 4.6; Mean (UB): 7.3[10]
Apple Products for InfantsEuropean UnionNot ReportedNot ReportedNot ReportedMean (LB): 3.7; Mean (UB): 6.8[10]
Apple and Pear ProductsTunisiaNot Reported502 - 889Not Reported[12]
Apple and Apple-Based ProductsPakistan20958.9Not ReportedMean: 49.8 (Max: 396)[5]

LB: Lower Bound; UB: Upper Bound

Table 2: Patulin Contamination in Other Fruits and Fruit-Based Products

Product CategoryCountry/RegionNo. of Samples AnalyzedPercentage of Positive Samples (%)Patulin Concentration Range (µg/kg or µg/L)Mean/Median Concentration (µg/kg or µg/L)Reference(s)
PearsArgentinaNot Reported21.617 - 221Mean: 61.7[8]
Grapes (Fresh)Argentina5010Not ReportedMean: 283 (Max: 13,808)[12]
Grape MustCzech Republic2343143 - 644Mean: 171; Median: 50[7]
Table GrapesPakistan13365.1Not ReportedMean: 53.9 (Max: 505)[5]
Dried FigsTurkeyNot ReportedNot ReportedUp to 151Not Reported[12]
Other Fruits (Cherries, Blueberries, Plums, Bananas, Strawberries)VariousNot ReportedNot ReportedDetectedNot Reported[1]

Table 3: Patulin Contamination in Cereals and Other Products

Product CategoryCountry/RegionNo. of Samples AnalyzedPercentage of Positive Samples (%)Patulin Concentration Range (µg/kg)Mean/Median Concentration (µg/kg)Reference(s)
Cereal Grains (Cowpea, Sorghum, Maize, etc.)Nigeria7 samples (various LGAs)Not Reported0.11 - 13.19Not Reported[13]
Processed Cereal-Based Foods (for children)PortugalNot Reported75Not ReportedNot Reported[14]
SilageNot SpecifiedNot ReportedDetectedNot ReportedNot Reported[15]

Factors Influencing Patulin Production

The production of patulin by fungi is a complex process influenced by several intrinsic and extrinsic factors.

Intrinsic Factors:

  • Fruit Cultivar: Different apple varieties exhibit varying levels of susceptibility to P. expansum infection and subsequent patulin accumulation.

  • Fruit pH and Firmness: The pH and firmness of the fruit flesh can significantly impact fungal growth and toxin production.

  • Chemical Composition: The presence of compounds like ethylene, sucrose, and polyphenols can regulate patulin buildup.[16]

Extrinsic Factors:

  • Temperature: Fungal growth occurs over a wide temperature range (0 to 30 °C), but patulin production is highest around 16°C and is significantly inhibited at temperatures below 8°C.[7][9]

  • Storage Atmosphere: Controlled atmosphere storage with low oxygen and high carbon dioxide levels can inhibit patulin accumulation.

  • Fruit Damage: Mechanical injuries, bruising, and insect damage provide entry points for fungal infection and are strongly associated with patulin production.[17][18]

  • Humidity: High humidity and wet conditions favor the growth and spread of patulin-producing fungi.[7][17]

Patulin Biosynthesis Pathway

Patulin is a polyketide synthesized from acetyl-CoA through a multi-step enzymatic pathway.[6] The biosynthesis is governed by a cluster of 15 genes (patA to patO) that have been identified in Penicillium expansum.[19]

The key steps in the pathway are:

  • Formation of 6-Methylsalicylic Acid (6-MSA): The pathway begins with the condensation of one acetyl-CoA and three malonyl-CoA units, catalyzed by 6-methylsalicylic acid synthase (PatK).[6][20]

  • Decarboxylation to m-Cresol: 6-MSA is decarboxylated to form m-cresol by the enzyme 6-methylsalicylic acid decarboxylase (PatG).[21]

  • Hydroxylations to Gentisyl Alcohol: A series of hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases (PatH and PatI), convert m-cresol to m-hydroxybenzyl alcohol and then to gentisyl alcohol.[20][21]

  • Ring Cleavage and Subsequent Conversions: Gentisaldehyde, derived from gentisyl alcohol, undergoes ring cleavage and a series of enzymatic transformations involving intermediates such as isoepoxydon, phyllostine, and neopatulin.[22]

  • Final Oxidation to Patulin: The final step is the oxidation of (E)-ascladiol to patulin, catalyzed by patulin synthase (PatE).[9][23]

Patulin_Biosynthesis cluster_start Initial Steps cluster_pathway Core Pathway cluster_end Final Product Acetyl-CoA + 3x Malonyl-CoA Acetyl-CoA + 3x Malonyl-CoA 6-Methylsalicylic_Acid 6-Methylsalicylic Acid Acetyl-CoA + 3x Malonyl-CoA->6-Methylsalicylic_Acid PatK (6-MSAS) m-Cresol m-Cresol 6-Methylsalicylic_Acid->m-Cresol PatG (Decarboxylase) m-Hydroxybenzyl_Alcohol m-Hydroxybenzyl Alcohol m-Cresol->m-Hydroxybenzyl_Alcohol PatH (P450) Gentisyl_Alcohol Gentisyl Alcohol m-Hydroxybenzyl_Alcohol->Gentisyl_Alcohol PatI (P450) Gentisaldehyde Gentisaldehyde Gentisyl_Alcohol->Gentisaldehyde Isoepoxydon Isoepoxydon Gentisaldehyde->Isoepoxydon Phyllostine Phyllostine Isoepoxydon->Phyllostine Neopatulin Neopatulin Phyllostine->Neopatulin (E)-Ascladiol (E)-Ascladiol Neopatulin->(E)-Ascladiol Patulin Patulin (E)-Ascladiol->Patulin PatE (Patulin Synthase)

Caption: Patulin Biosynthesis Pathway.

Experimental Protocols for Patulin Analysis

Accurate and sensitive analytical methods are crucial for monitoring patulin contamination in food. The most common techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the routine determination of patulin in fruit juices.

Materials:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Sodium carbonate solution (1.5% w/v)

  • Acetic acid

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Patulin standard

  • Separatory funnels (250 mL)

  • Rotary evaporator or steam bath with nitrogen stream

  • Syringe filters (0.45 µm)

Procedure:

  • Extraction:

    • Transfer 50 mL of the juice sample to a 250 mL separatory funnel.

    • Add 50 mL of ethyl acetate and shake vigorously for 1 minute. Allow the layers to separate.

    • Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer twice more with fresh 50 mL portions of ethyl acetate.

    • Combine the three ethyl acetate extracts (approximately 150 mL).[18]

  • Drying and Concentration:

    • Add approximately 20 g of anhydrous sodium sulfate to the combined ethyl acetate extract and let it stand for 30 minutes to remove residual water.

    • Decant the dried extract and evaporate it to a volume of less than 25 mL using a rotary evaporator or a steam bath under a gentle stream of nitrogen.

    • Cool the concentrated extract to room temperature and adjust the final volume to 25.0 mL with ethyl acetate.[18]

  • Cleanup (Optional but Recommended):

    • To remove interfering phenolic compounds, wash the ethyl acetate extract with 2 mL of 1.5% (w/v) aqueous sodium carbonate solution in a separatory funnel. Discard the aqueous layer.[24]

  • Final Preparation:

    • Evaporate an aliquot of the cleaned extract to dryness.

    • Redissolve the residue in a known volume (e.g., 500 µL) of an appropriate solvent, such as water acidified to pH 4.0 with acetic acid or the HPLC mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.[24]

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and deionized water (e.g., 5:95 v/v).[18] An alternative is 0.1% formic acid in water and acetonitrile (95:5 v/v).

    • Flow Rate: 1.0 - 1.5 mL/minute.[18]

    • Column: Reversed-phase C18.

    • Detection: UV detection at 276 nm.[24]

    • Injection Volume: 20 µL.

    • Quantify the patulin concentration by comparing the peak area of the sample with that of a patulin standard calibration curve.

HPLC_Workflow start Start: Juice Sample extraction Liquid-Liquid Extraction (Ethyl Acetate) start->extraction drying Drying (Anhydrous Sodium Sulfate) extraction->drying concentration Concentration (Evaporation) drying->concentration cleanup Cleanup (Sodium Carbonate Wash) concentration->cleanup final_prep Solvent Exchange & Filtration cleanup->final_prep hplc_analysis HPLC-UV Analysis (276 nm) final_prep->hplc_analysis end End: Patulin Quantification hplc_analysis->end Logical_Relationships cluster_preharvest Pre-Harvest Factors cluster_postharvest Post-Harvest Factors cluster_processing Processing Factors Orchard_Sanitation Poor Orchard Sanitation Fungal_Presence Presence of Patulin-Producing Fungi Orchard_Sanitation->Fungal_Presence Fruit_Damage Fruit Damage (Insects, Hail, Bruising) Fungal_Growth Fungal Growth & Colonization Fruit_Damage->Fungal_Growth Wet_Conditions Wet Weather Conditions Wet_Conditions->Fungal_Presence Improper_Storage Improper Storage (High Temp, High Humidity) Improper_Storage->Fungal_Growth Delayed_Processing Delayed Processing Patulin_Production Patulin Production in Fruit Delayed_Processing->Patulin_Production Poor_Sorting Use of Damaged/Rotten Fruit Patulin_Contamination Patulin Contamination in Final Product Poor_Sorting->Patulin_Contamination Fungal_Presence->Fungal_Growth Fungal_Growth->Patulin_Production Patulin_Production->Patulin_Contamination

References

The Gold Standard in Mycotoxin Analysis: A Technical Guide to Patulin-13C7 as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Patulin-13C7 as a stable isotope-labeled internal standard for the accurate and reliable quantification of the mycotoxin patulin. Patulin, a toxic secondary metabolite produced by several species of fungi, is a common contaminant in fruit-based products, particularly apple juice, posing a significant food safety concern.[1][2][3] Regulatory bodies worldwide have established maximum permissible levels of patulin in various food items, necessitating highly accurate analytical methods for its detection and quantification.[1][3]

The Principle of Isotope Dilution Mass Spectrometry

The use of stable isotope-labeled (SIL) internal standards in conjunction with mass spectrometry (MS) is considered the gold standard for quantitative analysis.[4][5][6] This approach, known as isotope dilution mass spectrometry (IDMS), relies on the addition of a known quantity of a SIL analog of the analyte of interest to the sample prior to any sample preparation steps.[7]

The SIL internal standard, in this case, this compound, is chemically identical to the native analyte (patulin) but has a higher molecular weight due to the incorporation of heavy isotopes (¹³C).[8] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.[6][8] Because the SIL internal standard behaves identically to the native analyte during extraction, cleanup, and ionization, it effectively compensates for any analyte loss or variation in instrument response, leading to significantly improved precision and accuracy.[4][5][7]

This compound: Properties and Advantages

This compound is an ideal internal standard for the quantification of patulin.[9] It is the same molecule as patulin, but with seven of the carbon atoms replaced by the stable isotope ¹³C.

PropertyPatulinThis compound
Chemical Formula C₇H₆O₄[¹³C]₇H₆O₄
Molecular Weight ~154.12 g/mol ~161.1 g/mol
Purity ≥98% (typical for standards)≥98%[9]
Synonyms Clairformin, Expansin, Mycoin CClairformin-¹³C₇, Expansin-¹³C₇, Mycoin C-¹³C₇[9]

The key advantages of using this compound include:

  • Co-elution with the Analyte: Due to its identical chemical structure, this compound co-elutes with patulin during chromatographic separation, ensuring that both compounds experience the same matrix effects and ionization suppression or enhancement.

  • Correction for Matrix Effects: Complex food matrices can significantly impact the ionization efficiency of the analyte.[7] this compound experiences these effects to the same extent as native patulin, allowing for accurate correction.

  • Compensation for Sample Loss: Any loss of analyte during the multi-step sample preparation process is mirrored by a proportional loss of the internal standard, thus not affecting the final calculated concentration.

Experimental Protocol: Quantification of Patulin in Apple Juice using ID-LC/MS/MS

This section outlines a representative experimental protocol for the quantification of patulin in apple juice using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on established procedures for patulin analysis.[10]

1. Sample Preparation and Extraction

  • Internal Standard Spiking: To a 10 mL aliquot of apple juice, add a precise volume of a standard solution of this compound (e.g., 25 µg/mL in acetonitrile) to achieve a final concentration relevant to the expected patulin levels and regulatory limits.[11]

  • Liquid-Liquid Extraction (LLE): Add 20 mL of ethyl acetate to the spiked apple juice sample in a centrifuge tube.[10]

  • Vortex and Centrifuge: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of patulin into the organic phase. Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection of Organic Phase: Carefully transfer the upper ethyl acetate layer to a clean tube.

  • Re-extraction: Repeat the extraction of the aqueous layer with another 20 mL of ethyl acetate to maximize recovery. Combine the ethyl acetate extracts.

  • Drying and Evaporation: Add anhydrous sodium sulfate to the combined extracts to remove any residual water. Decant the dried extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Sample Cleanup (Solid-Phase Extraction - SPE)

  • Reconstitution: Reconstitute the dried extract in 1 mL of a suitable solvent, such as 10% acetonitrile in water.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with 3 mL of methanol followed by 3 mL of water.[10]

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar interferences.

  • Elution: Elute the patulin and this compound from the cartridge with 3 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in a final volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for patulin analysis.[11][12]

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) or a buffer (e.g., ammonium acetate), is typical.[11]

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is effective for patulin analysis.[10]

    • Detection Mode: Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity.

    • SRM Transitions:

      • Patulin: m/z 153 → m/z 109[10]

      • This compound: m/z 160 → m/z 115[10]

4. Quantification

The concentration of patulin in the original sample is calculated by comparing the peak area ratio of the native patulin to the this compound internal standard against a calibration curve prepared with known concentrations of patulin and a constant concentration of the internal standard.

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis s1 Apple Juice Sample s2 Spike with This compound s1->s2 s3 Liquid-Liquid Extraction s2->s3 s4 Evaporation s3->s4 c1 Reconstitution s4->c1 c2 Solid-Phase Extraction (SPE) c1->c2 c3 Elution c2->c3 c4 Final Evaporation & Reconstitution c3->c4 a1 LC-MS/MS Analysis c4->a1 a2 Data Processing & Quantification a1->a2

Figure 1: Experimental workflow for patulin analysis.

idms_principle cluster_sample Initial Sample cluster_spiked Spiked Sample cluster_processed After Sample Prep cluster_detection MS Detection analyte Patulin (Analyte) analyte2 Patulin analyte->analyte2 analyte3 Patulin (Loss) analyte2->analyte3 Sample Prep (Potential Loss) is This compound (IS) is2 This compound (Loss) is->is2 ms Mass Spectrometer (Ratio Measurement) analyte3->ms is2->ms

Figure 2: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

This compound serves as an indispensable tool for researchers and analytical laboratories tasked with the quantification of patulin in food products. Its use in an isotope dilution mass spectrometry workflow provides a robust and reliable method to overcome the challenges associated with complex matrices and multi-step sample preparation procedures. By ensuring the highest level of accuracy and precision, the application of this compound as an internal standard is fundamental to safeguarding public health and ensuring compliance with food safety regulations.

References

A Technical Guide to Patulin-¹³C₇: Commercial Availability and Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Patulin-¹³C₇, a stable isotope-labeled internal standard crucial for the accurate quantification of the mycotoxin patulin. This document details its commercial availability, key technical specifications, and established analytical methodologies, offering a valuable resource for researchers in food safety, toxicology, and analytical chemistry.

Commercial Suppliers and Availability

Patulin-¹³C₇ is readily available from several reputable suppliers of analytical standards. It is typically supplied as a solution in acetonitrile at a standard concentration, ensuring ease of use and accurate spike-in for analytical workflows. Below is a summary of offerings from prominent commercial vendors.

SupplierProduct NameCatalog Number (Example)Standard ConcentrationFormatPurity
Cayman Chemical Patulin-¹³C₇3130125 µg/mL1.2 mL in Acetonitrile≥98%[1]
LGC Standards Patulin ¹³C₇ 25 µg/mL in AcetonitrileTRC-Q50950225 µg/mL1.2 mL in AcetonitrileNot specified
Sigma-Aldrich (Fluka) Patulin-¹³C₇3551625 µg/mL1.2 mL in AcetonitrileNot specified
Romer Labs Biopure™ U-[¹³C₇]-PatulinNot specified25 µg/mLNot specifiedNot specified
MedChemExpress Patulin-¹³C₇HY-N6779SNot specified30 µg in 1.2 mL AcetonitrileNot specified

Technical Specifications

Patulin-¹³C₇ is a non-radioactive, stable isotope-labeled version of patulin where all seven carbon atoms have been replaced with carbon-13. This isotopic enrichment provides a distinct mass shift, allowing it to be differentiated from the unlabeled native patulin in mass spectrometry-based analyses. Its physicochemical and chromatographic properties are virtually identical to those of unlabeled patulin, making it an ideal internal standard to correct for variations during sample preparation, cleanup, and ionization.[2]

Key Molecular Information:

  • Formal Name: 4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one-2,3,3a,4,6,7,7a-¹³C₇[1]

  • Molecular Formula: [¹³C]₇H₆O₄[1]

  • Molecular Weight: ~161.1 g/mol [1]

Experimental Protocols: Quantification of Patulin

Patulin-¹³C₇ is primarily employed as an internal standard in isotope dilution assays for the accurate quantification of patulin in various matrices, particularly in fruit juices and other apple-based products.[3] The use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects and analyte losses during sample processing.

Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective method for sample cleanup and concentration prior to analysis is Solid-Phase Extraction (SPE). The following is a generalized SPE protocol for apple juice.

Diagram: Generalized SPE Workflow for Patulin Analysis

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution Sample Apple Juice Sample Spike Spike with Patulin-¹³C₇ Sample->Spike Centrifuge Centrifuge (if cloudy) Spike->Centrifuge Condition Condition SPE Cartridge (e.g., Methanol, Water) Centrifuge->Condition Load Load Sample Condition->Load Wash1 Wash 1 (e.g., 5mM Ammonium Acetate) Load->Wash1 Wash2 Wash 2 (e.g., Water) Wash1->Wash2 Elute Elute Patulin (e.g., Methanol or n-hexane/acetone) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: A typical solid-phase extraction workflow for the purification of patulin from apple juice.

Detailed Steps:

  • Sample Pre-treatment: For cloudy juice samples, centrifugation (e.g., ≥ 5000 rpm for 5-10 min) is recommended.[4]

  • Spiking: An appropriate volume of the Patulin-¹³C₇ internal standard solution is added to a known volume of the sample.

  • SPE Cartridge Conditioning: The SPE cartridge (e.g., Oasis MAX or SupelMIP® SPE Patulin) is conditioned sequentially with a solvent like methanol followed by water.[5][6]

  • Sample Loading: The spiked sample is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed to remove interfering matrix components. A typical wash may involve solutions like 5mM ammonium acetate and water.[5]

  • Elution: Patulin and its labeled internal standard are eluted from the cartridge using an appropriate solvent, such as methanol or a mixture of n-hexane and acetone.[4][5]

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable solvent for injection into the analytical instrument (e.g., a mixture of methanol and water with 0.1% acetic acid).[4]

Analytical Methodologies

LC-MS/MS is a highly sensitive and selective technique for the quantification of patulin.

Typical LC-MS/MS Parameters:

ParameterExample Value
LC Column C18 reverse-phase column (e.g., Thermo Scientific™ Vanquish™)
Mobile Phase A Water with 0.1% acetic acid or 5mM ammonium acetate[5][7]
Mobile Phase B Acetonitrile or Methanol[5]
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Negative Electrospray Ionization (ESI-) or Atmospheric Pressure Chemical Ionization (APCI)[3][7]
MS/MS Transitions Patulin: m/z 153 → 109, 85, or 81[7][8] Patulin-¹³C₇: m/z 160 → 115[8]

Diagram: Logical Flow for Isotope Dilution LC-MS/MS Analysis

LCMS_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix Spike Spike with Patulin-¹³C₇ Sample->Spike Extract Extraction & Cleanup (SPE) Spike->Extract LC Liquid Chromatography (Separation) Extract->LC MS1 Mass Spectrometry (MS1) (Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Tandem Mass Spectrometry (MS2) (Product Ion Detection) CID->MS2 Quantify Quantification (Ratio of Patulin to Patulin-¹³C₇) MS2->Quantify

Caption: Workflow for quantitative analysis of patulin using an isotope dilution LC-MS/MS method.

GC-MS is another powerful technique for patulin analysis, often requiring derivatization to improve the volatility of the analyte.

Typical GC-MS Parameters:

ParameterExample Value
GC Column HP-5MS or similar
Carrier Gas Helium
Injection Mode Splitless or Split (e.g., 1:50)[9]
Derivatization Agent Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[10]
Ionization Mode Electron Impact (EI)
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions Dependent on the derivatized form of patulin and Patulin-¹³C₇

Other Research Applications

While the predominant use of Patulin-¹³C₇ is as an internal standard, stable isotope labeling, in general, is a valuable tool in metabolic research. For instance, isotopic labeling has been used to investigate the detoxification pathway of patulin by the yeast Rhodotorula kratochvilovae, revealing that it is converted to the less toxic desoxypatulinic acid.[11] Although direct studies using commercially supplied Patulin-¹³C₇ as a tracer in signaling pathways were not prominently found, its availability opens possibilities for its use in metabolic flux analysis and studies on the cellular fate of patulin.

Conclusion

Patulin-¹³C₇ is an indispensable tool for any laboratory conducting quantitative analysis of patulin. Its commercial availability from multiple suppliers ensures that researchers have access to high-quality internal standards. The use of Patulin-¹³C₇ in conjunction with established analytical techniques like LC-MS/MS and GC-MS allows for the generation of accurate, reliable, and defensible data, which is critical for food safety monitoring and toxicological research.

References

An In-depth Technical Guide on Regulatory Limits for Patulin in Food and Beverages

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Patulin is a mycotoxin produced by several fungal species, most notably Penicillium expansum, which is a common contaminant of rotting apples and other fruits.[1] Due to its stability in acidic conditions, patulin can persist through food processing stages.[1] Initially investigated for its antibiotic properties, it was later abandoned due to its toxicity.[1] The International Agency for Research on Cancer (IARC) classifies patulin as a Group 3 carcinogen, indicating it is not classifiable as to its carcinogenicity to humans due to limited data.[1] However, evidence from animal studies suggests potential immunotoxic, neurotoxic, and gastrointestinal effects.[2][3] Children are considered a particularly vulnerable population.[1] In light of these health concerns, regulatory bodies worldwide have established maximum levels (MLs) for patulin in susceptible food and beverage products to ensure consumer safety.[1][2]

Global Regulatory Landscape for Patulin

Regulatory limits for patulin are primarily focused on apple juice and other apple-derived products, as these are the main sources of dietary exposure.[4][5] The established limits vary by region and specific food category, with stricter controls often in place for products intended for infants and young children.

Data Presentation: Maximum Regulatory Limits for Patulin

The following tables summarize the maximum levels (MLs) or action levels for patulin in various food and beverage products as stipulated by major international and national regulatory authorities.

Table 1: Patulin Limits in Juices and Beverages

Regulatory Body/CountryProduct CategoryMaximum Level (µg/kg or µg/L)
Codex Alimentarius Apple juice and apple juice ingredients in other beverages50[4]
European Union (EU) Fruit juices, nectars, spirit drinks, cider50[4][6][7]
Apple juice and ingredients for infants and young children10[1][4][8]
United States (FDA) Apple juice (single strength or reconstituted)50 (action level)[1][9][10]
Canada Apple juice, unfermented apple cider, and the apple juice portion of any blends or drinks50[6][11][12]
China Apple and hawthorn products50[13]
Japan Apple juice50[14][15]
South Korea Apple juice50[16]
Foods for infants and young children10[16]

Table 2: Patulin Limits in Solid Foods

Regulatory Body/CountryProduct CategoryMaximum Level (µg/kg)
European Union (EU) Solid apple products (e.g., compote, purée)25[2][4][8]
Solid apple products for infants and young children10[2][4][8]
Australia & New Zealand No specific maximum level set, but levels should be kept "as low as reasonably achievable" (ALARA).[5][17]-

Note: µg/kg is equivalent to parts per billion (ppb). The limits for juices are often expressed in µg/L, which is generally considered equivalent to µg/kg for these products.

Experimental Protocols for Patulin Determination

The accurate quantification of patulin in food matrices is crucial for regulatory enforcement and quality control. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely used and validated method.

Key Experiment: Determination of Patulin by HPLC-UV

This protocol is based on common methodologies for the analysis of patulin in apple juice.

1. Reagents and Materials

  • Patulin standard

  • Ethyl acetate (HPLC grade)

  • Sodium carbonate solution (aqueous)

  • Anhydrous sodium sulfate

  • Mobile phase: Acetonitrile and water (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation and Extraction

  • A known volume (e.g., 10 mL) of the apple juice sample is taken.

  • The sample is extracted three times with an appropriate volume of ethyl acetate (e.g., 20 mL) in a separatory funnel.

  • The organic layers are combined.

  • The combined ethyl acetate extract is then washed with a sodium carbonate solution to remove interfering acidic compounds.

  • The washed extract is dried by passing it through anhydrous sodium sulfate.

  • The solvent is evaporated to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • The residue is reconstituted in a known volume of the mobile phase for HPLC analysis.

3. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of water and acetonitrile (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 276 nm.

  • Column Temperature: 30°C.

4. Quantification

  • A calibration curve is generated by injecting standard solutions of patulin at different concentrations.

  • The peak area of patulin in the sample chromatogram is compared to the calibration curve to determine its concentration.

  • The final concentration in the original sample is calculated by accounting for the dilution and concentration factors during the sample preparation steps.

Toxicological Pathway

Patulin exerts its toxicity through various mechanisms, including the induction of oxidative stress. This pathway involves the generation of reactive oxygen species (ROS), which can damage cellular components like DNA, proteins, and lipids.

Patulin_Oxidative_Stress_Pathway cluster_cell Cellular Environment Patulin Patulin Exposure Mitochondria Mitochondria Patulin->Mitochondria Induces Dysfunction Antioxidant_Defense Depletion of Cellular Antioxidants (e.g., GSH) Patulin->Antioxidant_Defense Causes ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Results in Antioxidant_Defense->ROS Enhances Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage Causes Apoptosis Apoptosis (Programmed Cell Death) Cellular_Damage->Apoptosis Can Trigger

Caption: Patulin-induced oxidative stress pathway leading to cellular damage.

References

A Comprehensive Technical Guide to the Safe Handling of Patulin-13C7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data, handling precautions, and experimental use of Patulin-13C7. This compound is an isotopically labeled form of patulin, a mycotoxin produced by several species of fungi, most notably Aspergillus, Penicillium, and Byssochlamys.[1][2] It is commonly found in rotting apples and apple products.[1][2][3] Due to its chemical and physical similarities, the safety and handling precautions for this compound are identical to those for unlabeled patulin. This compound is primarily used as an internal standard for the quantification of patulin in various samples, such as fruit juices and other food products, using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4][5]

Chemical and Physical Properties

This compound is a polyketide lactone.[1][3] It is a white, crystalline solid that is soluble in acidic water and organic solvents such as acetonitrile.[1][4] It is relatively stable to heat, especially at an acidic pH, meaning it is not entirely eliminated by processes like pasteurization.[1][6]

Table 1: Physical and Chemical Properties of Patulin

PropertyValueReference
Chemical Formula C₇H₆O₄[1]
Molar Mass 154.12 g/mol [1]
Appearance White solid/compact prisms[1][7]
Melting Point 108 - 111 °C[7]
Solubility Soluble in acidic water and organic solvents[1][4]
CAS Number 149-29-1[1][8]

Toxicological Data

Patulin is acutely toxic and exhibits genotoxic, immunotoxic, and neurotoxic effects.[1][2][9] Its toxicity is primarily attributed to its high affinity for sulfhydryl groups, leading to the inhibition of various enzymes.[1][2] The International Agency for Research on Cancer (IARC) has classified patulin in Group 3, "not classifiable as to its carcinogenicity to humans," due to inconclusive evidence from animal studies.[1][2]

Table 2: Acute Toxicity Data for Patulin

Route of AdministrationSpeciesLD50 (mg/kg body weight)Reference
OralRodents20 - 100[1][3]
OralPoultry50 - 170[1][10]
SubcutaneousRat11[11]
IntraperitonealRat4.59[11]
SubcutaneousMouse10[11]
IntraperitonealMouse5[11]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a provisional maximum tolerable daily intake (PMTDI) for patulin of 0.4 µg/kg of body weight.[9][10] This has led many countries and organizations to set maximum allowable limits for patulin in food products.

Table 3: Regulatory Limits for Patulin in Food Products

Region/OrganizationFood ProductMaximum LimitReference
World Health Organization (WHO)Apple juice50 µg/L[1]
European Union (EU)Fruit juices and nectars50 µg/kg[1]
European Union (EU)Solid apple products25 µg/kg[1]
European Union (EU)Apple-based products for infants and young children10 µg/kg[1]
U.S. Food and Drug Administration (FDA)Apple juice and apple juice products50 ppb (ng/g)[5]

Hazard Identification and Safety Precautions

This compound, like its unlabeled counterpart, is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[8] It can also cause skin and eye irritation.[11][12]

Hazard Statements:

  • H300: Fatal if swallowed.[11]

  • H311+H331: Toxic in contact with skin or if inhaled.[8]

  • H315: Causes skin irritation.[11]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][12]

  • P264: Wash hands and any exposed skin thoroughly after handling.[7][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

  • P310: Immediately call a POISON CENTER or doctor/physician if exposed or feeling unwell.[8]

  • P405: Store locked up.[7][8]

  • P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.[8][12]

Handling and Storage

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][12]

  • Use of a closed system or appropriate exhaust ventilation is recommended.[7]

  • Explosion-proof electrical and ventilation systems should be in place, especially when working with solutions in flammable solvents like acetonitrile.[12]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[7] Contaminated clothing should be removed and washed before reuse.[7]

  • Respiratory Protection: If working outside of a fume hood or if dust/aerosols may be generated, use a NIOSH-approved respirator.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][12]

  • The substance should be stored locked up, accessible only to authorized personnel.[7][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[12]

  • Protect from direct sunlight.[12]

  • Incompatible materials include strong oxidizing agents and strong acids.[7]

The general workflow for handling a hazardous chemical like this compound is depicted below.

G General Laboratory Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe G Workflow for Quantitative Analysis using this compound Internal Standard sample Sample (e.g., Apple Juice) Contains unknown amount of Patulin add_is Add known amount of This compound (Internal Standard) sample->add_is extract Extraction & Cleanup (LLE/SPE) add_is->extract analysis LC-MS/MS Analysis extract->analysis ratio Measure Peak Area Ratio (Patulin / this compound) analysis->ratio quantify Quantify Patulin Concentration using Calibration Curve ratio->quantify result Final Result quantify->result

References

Methodological & Application

Application Notes and Protocols for Isotope Dilution Mass Spectrometry using Patulin-¹³C₇

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patulin is a mycotoxin produced by several species of fungi, most notably Penicillium expansum, which commonly contaminates apples and apple-derived products. Due to its potential health risks, including immunotoxic and genotoxic effects, regulatory bodies worldwide have set maximum permissible levels for patulin in food products.[1][2] The U.S. Food and Drug Administration (FDA) and the European Union have established an action level of 50 µg/kg (or 50 ppb) for patulin in apple juice and other fruit juices.[3][4][5]

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of trace-level contaminants. This method utilizes a stable isotope-labeled internal standard, in this case, Patulin-¹³C₇, which is chemically identical to the analyte of interest (patulin) but has a different mass.[6] The use of Patulin-¹³C₇ as an internal standard compensates for variations during sample preparation, cleanup, and ionization, leading to highly reliable and reproducible results.[7] This application note provides a detailed protocol for the determination of patulin in food matrices using IDMS with Patulin-¹³C₇ and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in the addition of a known amount of an isotopically labeled standard (Patulin-¹³C₇) to the sample at the beginning of the analytical process. This "spiked" sample is then subjected to extraction and cleanup procedures. Because the labeled standard and the native analyte behave identically during these steps, any loss of the analyte will be accompanied by a proportional loss of the labeled standard. The ratio of the native analyte to the labeled standard is measured by mass spectrometry. Since the initial amount of the labeled standard is known, the concentration of the native analyte in the original sample can be accurately calculated.

G Principle of Isotope Dilution Mass Spectrometry (IDMS) cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Quantification A Mix Mixing A->Mix B B->Mix Extract Extraction & Cleanup Mix->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quant Calculate Patulin Concentration based on Patulin/Patulin-¹³C₇ Ratio Analyze->Quant G Sample Preparation Workflow for Patulin Analysis cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Start Sample Homogenization Spike Spike with Patulin-¹³C₇ Internal Standard Start->Spike LLE_Solvent Add Extraction Solvent (e.g., Ethyl Acetate or DCM) Spike->LLE_Solvent Condition Condition SPE Cartridge Vortex Vortex/Shake LLE_Solvent->Vortex Centrifuge_LLE Centrifuge Vortex->Centrifuge_LLE Collect_LLE Collect Organic Layer Centrifuge_LLE->Collect_LLE Load Load Sample Extract Collect_LLE->Load Optional Cleanup Evaporate Evaporate to Dryness Collect_LLE->Evaporate Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Patulin Wash->Elute Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

Application Notes and Protocols for Patulin Analysis in Apple Juice

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Patulin is a mycotoxin produced by several species of fungi, such as Aspergillus, Penicillium, and Byssochlamys, that commonly contaminate apples and other fruits.[1][2] The presence of patulin in apple juice is considered an indicator of the quality of the raw fruit used in production.[1][2] Due to its potential carcinogenic and teratogenic properties, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Union (EU), have established maximum permissible levels for patulin in apple juice and related products, typically around 50 µg/kg.[1][3] Accurate and reliable quantification of patulin is therefore crucial for ensuring food safety and compliance.

This document provides detailed application notes and protocols for the sample preparation of apple juice prior to patulin analysis. The focus is on three widely used extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). These methods are essential for isolating patulin from the complex apple juice matrix, which contains sugars, organic acids, and other compounds that can interfere with subsequent analytical determination by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Principles of Sample Preparation Techniques

Effective sample preparation is a critical step in the analytical workflow for patulin determination. The primary goals are to extract patulin from the apple juice matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

  • Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent material, packed into a cartridge or column, to retain the analyte of interest from a liquid sample. For patulin analysis, reversed-phase SPE is common, where the nonpolar patulin molecule is adsorbed onto a hydrophobic sorbent. Interfering polar compounds, such as sugars and organic acids, are washed away. The retained patulin is then eluted with a small volume of an organic solvent. SPE offers high recovery rates and clean extracts.

  • Liquid-Liquid Extraction (LLE): LLE is a conventional method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the apple juice) and an organic solvent (e.g., ethyl acetate). Patulin is more soluble in the organic solvent and is thus extracted from the juice. This method can be effective but may be more labor-intensive and consume larger volumes of organic solvents compared to other techniques.[4]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a partitioning step induced by the addition of salts. A subsequent cleanup step, known as dispersive SPE (d-SPE), uses a small amount of sorbent to remove interfering matrix components from the extract. The µ-QuEChERS approach is a miniaturized version that reduces sample and solvent volumes.[5][6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on a syringe-cartridge SPE method for the determination of patulin in apple juice.[7][8]

Materials:

  • Macroporous SPE cartridges

  • 10 mL and 3 mL syringes

  • Methanol, HPLC grade

  • Deionized water

  • 1% Sodium bicarbonate solution

  • 1% Acetic acid solution

  • Elution solvent: 10% ethyl acetate in ethyl ether

  • Nitrogen gas for evaporation

Procedure:

  • Sample Pretreatment: For clear apple juice, no pretreatment is necessary. For cloudy or unfiltered apple juice, centrifuge at ≥ 5000 rpm for 5-10 minutes.[1][2] For apple juice concentrates, dilute with deionized water to 11.5° Brix.[7]

  • SPE Cartridge Conditioning:

    • Pass 2-3 mL of methanol through the SPE cartridge using a 10 mL syringe at a flow rate of 2-3 drips per second.

    • Follow with 2-3 mL of deionized water.

  • Sample Loading:

    • Load 2.5 mL of the apple juice sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 1% sodium bicarbonate solution to remove sugars and other interferences.[1][7][8]

    • Follow with a wash of 2 mL of 1% acetic acid solution to adjust the pH.[1][7][8]

    • Dry the cartridge under a gentle stream of nitrogen or full vacuum for 10 minutes to remove excess water.[1][2]

  • Elution:

    • Elute the patulin from the cartridge with 1 mL of 10% ethyl acetate in ethyl ether.[7][8]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.[1]

    • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis (e.g., 0.1% formic acid in water).

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a modified version of the AOAC official method.[4][9]

Materials:

  • Separatory funnels (100 mL)

  • Ethyl acetate, HPLC grade

  • 1.5% Sodium carbonate solution

  • Anhydrous sodium sulfate

  • Nitrogen gas for evaporation

  • Acetic acid solution for reconstitution

Procedure:

  • Extraction:

    • Transfer 10 mL of clear apple juice into a 100 mL separatory funnel.

    • Add 20 mL of ethyl acetate and shake vigorously for one minute.[4]

    • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

    • Transfer the upper ethyl acetate layer into a separate flask.

    • Return the aqueous layer to the separatory funnel and repeat the extraction twice more with 20 mL portions of ethyl acetate.[4]

    • Combine all three ethyl acetate extracts.

  • Washing:

    • Add 2 mL of 1.5% sodium carbonate solution to the combined ethyl acetate extracts and mix vigorously.[9][10] This step helps to remove acidic interferences.

  • Drying and Evaporation:

    • Separate and discard the lower aqueous layer.

    • Dry the ethyl acetate extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Evaporate the dried extract to dryness under a stream of nitrogen at approximately 40°C.[9]

  • Reconstitution:

    • Immediately dissolve the residue in a known volume (e.g., 0.5 mL) of acetic acid solution for HPLC analysis.[9][10]

Protocol 3: µ-QuEChERS

This protocol is based on a modified µ-QuEChERS procedure for patulin quantification in apple juice.[5][6]

Materials:

  • Centrifuge tubes (e.g., 15 mL)

  • Acetonitrile, HPLC grade

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Extraction:

    • Place 10 g of apple juice into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acetonitrile.[2]

    • Add the contents of a QuEChERS extraction salt pouch.

    • Shake vigorously for at least 1 minute.

    • Centrifuge the sample at ≥ 3000 x g for 5 minutes.[2]

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube.[2]

    • Vortex the sample for 30 seconds.[2]

    • Centrifuge at ≥ 3000 x g for 5 minutes.[2]

  • Final Extract Preparation:

    • Transfer 500-600 µL of the purified supernatant into an autosampler vial for analysis.[2]

Data Presentation

The following tables summarize the performance data for the different sample preparation techniques based on published studies.

Table 1: Performance of Solid-Phase Extraction (SPE) Methods

SPE Sorbent/MethodSpiking Level (µg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference(s)
Macroporous SPE50928.0--[7],[8]
ENVIRO-CLEAN® HLDVB579.0---[1]
ENVIRO-CLEAN® HLDVB5082.3 - 91.74.54 - 8.2--[2]
Oasis HLB-----
C18-SPE20-10093 - 104--5[11]

Table 2: Performance of Liquid-Liquid Extraction (LLE) Methods

LLE MethodSpiking Level (µg/L)Recovery (%)RSD (%)LOD (µg/L)LOQ (µg/L)Reference(s)
Ethyl Acetate Extraction20, 50, 100, 200----[10]
Sonication-Assisted LLE20.7094.633.530.210.70[12],[13],[14]
AOAC Official Method-----[9]

Table 3: Performance of µ-QuEChERS Method

MethodSpiking Level (µg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference(s)
µ-QuEChERS/HPLC-MS/MS2, 20, 5092 - 103< 70.321.15[5],[6]

Visualizations

SPE_Workflow cluster_sample_prep Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Apple Juice Sample Pretreat Centrifuge/Dilute (if necessary) Sample->Pretreat Condition Condition SPE Cartridge (Methanol, Water) Load Load Sample Condition->Load Wash1 Wash 1 (1% Sodium Bicarbonate) Load->Wash1 Wash2 Wash 2 (1% Acetic Acid) Wash1->Wash2 Dry Dry Cartridge Wash2->Dry Elute Elute Patulin (Organic Solvent) Dry->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Residue Evaporate->Reconstitute Analysis HPLC/LC-MS Analysis Reconstitute->Analysis LLE_Workflow cluster_extraction Liquid-Liquid Extraction cluster_cleanup Cleanup and Concentration cluster_analysis Analysis Sample Apple Juice Sample AddSolvent Add Ethyl Acetate Sample->AddSolvent Shake Shake and Separate Layers AddSolvent->Shake Repeat Repeat Extraction (2x) Shake->Repeat Combine Combine Organic Layers Repeat->Combine Wash Wash with Sodium Carbonate Combine->Wash Dry Dry with Sodium Sulfate Wash->Dry Evaporate Evaporate to Dryness Dry->Evaporate Reconstitute Reconstitute in Acidified Water Evaporate->Reconstitute Analysis HPLC/LC-MS Analysis Reconstitute->Analysis QuEChERS_Workflow cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Apple Juice Sample AddAcetonitrile Add Acetonitrile Sample->AddAcetonitrile AddSalts Add QuEChERS Salts AddAcetonitrile->AddSalts Shake Shake Vigorously AddSalts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer AddDSPE Add to d-SPE Tube Transfer->AddDSPE Vortex Vortex AddDSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Collect Collect Supernatant Centrifuge2->Collect Analysis HPLC/LC-MS Analysis Collect->Analysis

References

Application Notes and Protocols for the Analysis of Patulin in Food Matrices using a Patulin-¹³C₇ Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Patulin is a mycotoxin produced by several species of fungi, most notably Penicillium expansum, which commonly contaminates rotting apples and other fruits. Due to its potential health risks, including immunotoxic and genotoxic effects, regulatory bodies worldwide have set maximum permissible levels for patulin in food products, particularly in apple juice and other apple-derived products.[1][2] Accurate and reliable quantification of patulin is therefore crucial for ensuring food safety.

This document provides detailed application notes and protocols for the determination of patulin in various food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Patulin-¹³C₇. The use of an isotopic internal standard is the preferred method for patulin quantitation as it effectively compensates for matrix effects and variations during sample preparation, leading to improved accuracy and precision.[3]

Principle

The method is based on isotope dilution mass spectrometry. A known amount of Patulin-¹³C₇ is added to the sample prior to extraction. This "internal standard" behaves chemically and physically identically to the native patulin present in the sample throughout the extraction, cleanup, and analysis process. By measuring the ratio of the mass spectrometric response of the native patulin to that of the labeled internal standard, the concentration of patulin in the original sample can be accurately determined, irrespective of losses during sample preparation or signal suppression/enhancement during LC-MS/MS analysis.

Featured Analyte and Internal Standard

CompoundChemical FormulaMonoisotopic Mass
PatulinC₇H₆O₄154.0266
Patulin-¹³C₇¹³C₇H₆O₄161.0500

Application Data

The use of a Patulin-¹³C₇ internal standard has been successfully applied to a variety of food matrices. The following tables summarize the quantitative performance of the method as reported in various studies.

Table 1: Method Performance in Apple Juice and Cider
ParameterApple JuiceApple CiderReference
Limit of Quantification (LOQ) 1.2 µg/L1.2 µg/L[4]
Recovery 85% (RSDr = 13.1%)85% (RSDr = 13.1%)[4]
Linearity (r²) > 0.99> 0.99[3]
Spike Levels 25-75 µg/L25-75 µg/L[4]
Table 2: Method Performance in Solid and Semi-Solid Apple Products
ParameterApple PureeApple-Based Baby FoodFruit RollsFruit JamReference
Limit of Quantification (LOQ) 2.1 µg/kg4.0 ng/g4.0 ng/g4.0 ng/g[3][4]
Recovery 86% (RSDr = 2.6%)95-110%95-110%95-110%[3][4]
Linearity (r²) > 0.99> 0.99> 0.99> 0.99[3]
Spike Levels 25-75 µg/kg10, 50, 200, 1000 ng/g10, 50, 200, 1000 ng/g10, 50, 200, 1000 ng/g[3][4]

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate, Dichloromethane (DCM), Water (LC-MS grade or equivalent)

  • Reagents: Acetic Acid, Formic Acid, Anhydrous Sodium Sulfate

  • Standards: Patulin certified reference material, Patulin-¹³C₇ internal standard solution (e.g., 25 µg/mL in acetonitrile)[5]

  • Solid Phase Extraction (SPE) Cartridges (Optional): Hydrophilic-Lipophilic Balanced (HLB) or Molecularly Imprinted Polymer (MIP) cartridges[1][2]

Standard Preparation
  • Patulin Stock Solution (e.g., 100 µg/mL): Prepare by dissolving the certified reference material in a suitable solvent such as acetonitrile.

  • Patulin Working Solutions: Prepare a series of working solutions by diluting the stock solution with acetonitrile or methanol to create calibration standards.[3]

  • Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the Patulin-¹³C₇ stock solution with acetonitrile or methanol. The final concentration in the sample should be appropriate for the expected patulin levels and instrument sensitivity.

Sample Preparation

A simple "dilute and shoot" approach can be effective for liquid samples when using an internal standard.

  • Sample Aliquot: Take a known volume of the liquid sample (e.g., 1 mL).

  • Internal Standard Spiking: Add a precise volume of the Patulin-¹³C₇ internal standard working solution.

  • Dilution: Dilute the sample with a suitable solvent (e.g., acetonitrile or water with 0.1% formic acid).

  • Vortex and Filter: Vortex the mixture and filter through a 0.22 µm syringe filter into an autosampler vial.

These matrices require an extraction step.

  • Sample Weighing: Weigh a homogenized portion of the sample (e.g., 1-5 g) into a centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the Patulin-¹³C₇ internal standard working solution.

  • Extraction: Add an appropriate volume of extraction solvent (e.g., 10 mL of ethyl acetate or acetonitrile/water mixture).

  • Homogenization: Vortex or homogenize the sample for several minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample to separate the solid and liquid phases.

  • Supernatant Transfer: Transfer the supernatant (the liquid extract) to a clean tube.

  • Evaporation and Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., mobile phase or acetonitrile/water) for LC-MS/MS analysis.

For complex matrices, an SPE clean-up step can be employed to remove interferences.[1][2]

  • Conditioning: Condition the SPE cartridge (e.g., HLB) with methanol followed by water.[6]

  • Loading: Load the sample extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.

  • Elution: Elute the patulin and the internal standard with a stronger solvent (e.g., methanol or ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described above.

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Column: A C18 or a multi-mode column suitable for the retention of polar compounds is recommended.[1]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like formic acid or acetic acid to improve peak shape and ionization.

  • Ionization Mode: Negative ion mode is typically used for patulin analysis.[1]

  • MRM Transitions: Monitor the following multiple reaction monitoring (MRM) transitions:

    • Patulin: m/z 153 → 109[1]

    • Patulin-¹³C₇: m/z 160 → 115[1]

Data Analysis and Quantification

Create a calibration curve by plotting the ratio of the peak area of the patulin to the peak area of the Patulin-¹³C₇ internal standard against the concentration of the patulin calibration standards. The concentration of patulin in the samples is then determined from this calibration curve.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample_Receipt Sample Receipt (Liquid or Solid) Homogenization Homogenization (Solid Samples) Sample_Receipt->Homogenization Spiking Spike with Patulin-¹³C₇ IS Sample_Receipt->Spiking Homogenization->Spiking Extraction Solvent Extraction Spiking->Extraction Cleanup Optional SPE Cleanup Extraction->Cleanup Reconstitution Evaporation & Reconstitution Extraction->Reconstitution Directly for cleaner samples Cleanup->Reconstitution LC_MSMS LC-MS/MS Analysis (Negative Ion Mode) Reconstitution->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification Final_Report Final Report (Patulin Concentration) Quantification->Final_Report

Caption: Experimental workflow for patulin analysis.

logical_relationship Patulin_in_Sample Native Patulin in Sample Co_Extraction Co-extraction and Co-analysis Patulin_in_Sample->Co_Extraction IS_Addition Addition of known amount of Patulin-¹³C₇ (IS) IS_Addition->Co_Extraction Ratio_Measurement Measure Peak Area Ratio (Patulin / Patulin-¹³C₇) by LC-MS/MS Co_Extraction->Ratio_Measurement Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio_Measurement->Calibration_Curve Accurate_Quantification Accurate Quantification of Patulin Ratio_Measurement->Accurate_Quantification Corrects for effects Calibration_Curve->Accurate_Quantification Matrix_Effects Matrix Effects & Sample Loss Matrix_Effects->Co_Extraction Impacts both

Caption: Principle of isotope dilution analysis.

Conclusion

The use of Patulin-¹³C₇ as an internal standard provides a robust and accurate method for the quantification of patulin in a wide range of food matrices. This approach effectively mitigates the challenges associated with matrix effects and sample preparation variability, ensuring reliable data for food safety monitoring and regulatory compliance. The protocols outlined in this document can be adapted to various laboratory settings and sample types, providing a solid foundation for the routine analysis of patulin.

References

Application Note: Quantitative Analysis of Silylated Patulin by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of patulin in food matrices, such as apple juice and tea, using gas chromatography-mass spectrometry (GC-MS) after silylation. Patulin, a mycotoxin produced by several species of fungi, is a common contaminant in fruit products and its levels are regulated to ensure food safety.[1] Due to its polar nature and low volatility, patulin requires derivatization to become amenable for GC-MS analysis.[1][2] This protocol describes a common derivatization technique using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) derivative of patulin. The subsequent GC-MS analysis offers high selectivity and sensitivity for the detection and quantification of this mycotoxin.[1]

Introduction

Patulin is a mycotoxin that can be present in rotting fruits, particularly apples. Its presence in fruit juices and other fruit-based products is a food safety concern due to its potential toxic effects.[1] Regulatory bodies have set maximum permissible levels of patulin in foodstuffs, necessitating reliable and sensitive analytical methods for its monitoring.[1]

While high-performance liquid chromatography (HPLC) with UV detection is a common method for patulin analysis, GC-MS offers superior selectivity and sensitivity, especially in complex matrices.[1] However, the direct analysis of patulin by GC-MS is challenging due to its polarity and non-volatile nature.[2][3] Derivatization, specifically silylation, is a crucial step to convert patulin into a more volatile and thermally stable compound suitable for GC analysis.[1] This application note provides a detailed protocol for the silylation of patulin and its subsequent analysis by GC-MS.

Experimental Protocols

Sample Preparation: Extraction and Clean-up

A reliable extraction and clean-up procedure is essential to remove interfering matrix components. The following protocol is a general guideline and may require optimization depending on the specific sample matrix.

a. Liquid-Liquid Extraction (for liquid samples like apple juice):

  • To a known volume of the liquid sample (e.g., 10 mL of apple juice), add an equal volume of ethyl acetate.

  • Vortex the mixture vigorously for 2-3 minutes.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Carefully collect the upper organic layer (ethyl acetate) containing the patulin.

  • Repeat the extraction process two more times with fresh ethyl acetate.

  • Combine the organic extracts.

b. QuEChERS-based Extraction (for solid or semi-solid samples): A "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach can also be employed, particularly for more complex matrices.[4][5]

  • Homogenize a known weight of the sample (e.g., 10 g) with an appropriate volume of water.

  • Add acetonitrile (e.g., 10 mL) and a QuEChERS salt packet (containing magnesium sulfate, sodium chloride, etc.).

  • Shake vigorously for 1 minute and then centrifuge.

  • Take an aliquot of the acetonitrile supernatant for the clean-up step.

c. Clean-up: Solid-Phase Extraction (SPE) or Dispersive SPE (d-SPE): To remove co-extracted matrix components that may interfere with the analysis, a clean-up step is recommended.

  • SPE Clean-up:

    • Condition a solid-phase extraction cartridge (e.g., combined silica gel and Florisil cartridges) with a non-polar solvent followed by the extraction solvent.[6][7]

    • Load the combined organic extract onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the patulin from the cartridge with a more polar solvent.

  • d-SPE Clean-up:

    • To the acetonitrile extract from the QuEChERS method, add a d-SPE salt mixture (e.g., magnesium sulfate and primary secondary amine - PSA).[4][5]

    • Vortex and centrifuge. The PSA helps in removing sugars and organic acids.

    • The resulting supernatant is used for the derivatization step.

d. Evaporation: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C). The dry residue is then reconstituted in a suitable solvent for derivatization.

Silylation (Derivatization) of Patulin

Silylation involves the replacement of the active hydrogen in the hydroxyl group of patulin with a trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a commonly used silylating agent for this purpose.[4][5][8]

a. Off-line Derivatization:

  • Reconstitute the dry sample extract in a small volume of a suitable solvent (e.g., 100 µL of ethyl acetate or acetonitrile).

  • Add the silylating reagent, for example, 50 µL of BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), optionally with 1% TMCS (trimethylchlorosilane) as a catalyst.[1]

  • Seal the reaction vial tightly.

  • Heat the vial at a specific temperature and for a set duration (e.g., 60-80°C for 20-30 minutes) to facilitate the reaction.[1]

  • Cool the vial to room temperature before injection into the GC-MS.

b. On-line (Injection-Port) Derivatization: This method saves time by performing the derivatization directly in the heated GC inlet.[1]

  • Reconstitute the dry sample extract in a suitable solvent.

  • Co-inject the sample extract and the silylating reagent (e.g., BSTFA:TMCS 99:1) into the hot GC inlet (e.g., 250-280°C).[1]

  • The high temperature of the inlet facilitates a rapid derivatization reaction before the analytes enter the GC column.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of silylated patulin. These may need to be optimized for your specific instrument and column.

  • Gas Chromatograph (GC):

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[2]

    • Inlet Temperature: 250-280°C.[1][2]

    • Oven Temperature Program:

      • Initial temperature: 80-100°C, hold for 1-2 minutes.[2]

      • Ramp: 10-15°C/min to 200-220°C.[2]

      • Second Ramp: 20-30°C/min to 280-300°C, hold for 2-5 minutes.[2]

    • Injection Volume: 1-2 µL.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode:

      • Full Scan: m/z 40-350 for initial identification and confirmation of the TMS-patulin derivative.[6][7]

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis. The characteristic ions for TMS-patulin are monitored. A common ion used for quantification is m/z 226.[6][7] Other confirming ions should also be monitored.

Quantitative Data Summary

The following table summarizes the performance characteristics of the GC-MS method for silylated patulin from various studies.

ParameterApple Juice[6][7]Apple Juice[4][5]Tea[1]
Silylating Agent 2.5% BSTFA in ethyl acetateBSTFABSTFA:TMCS (99:1)
Recovery 93.4 - 100%79.9 - 87.9%89.7 - 102.6%
Limit of Detection (LOD) 0.1 µg/kg0.4 µg/L0.25 ng/g
Limit of Quantification (LOQ) 1 µg/kg1.3 µg/L0.83 ng/g
Relative Standard Deviation (RSD) Not Specified< 9.5%3.7 - 11.1%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample (e.g., Apple Juice) extraction Liquid-Liquid Extraction (Ethyl Acetate) sample->extraction cleanup Clean-up (SPE/d-SPE) extraction->cleanup evaporation Evaporation to Dryness cleanup->evaporation reconstitution Reconstitution evaporation->reconstitution derivatization Silylation with BSTFA reconstitution->derivatization gc_ms GC-MS Analysis derivatization->gc_ms data_analysis Data Processing & Quantification gc_ms->data_analysis

Caption: Experimental workflow for GC-MS analysis of silylated patulin.

Conclusion

The GC-MS analysis of silylated patulin is a highly effective method for the sensitive and selective determination of this mycotoxin in various food matrices. The described protocol, involving extraction, clean-up, and derivatization with BSTFA, provides a reliable framework for routine monitoring and food safety applications. The choice between off-line and on-line derivatization allows for flexibility based on laboratory workflow and sample throughput requirements.[1] The quantitative performance of the method, as demonstrated by the low detection limits and good recovery rates, meets the requirements for regulatory compliance.

References

Application Note & Protocol: A Validated Method for the Quantification of Patulin in Apple Juice Using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Patulin is a mycotoxin produced by several species of fungi, most commonly Penicillium expansum, which is known to contaminate apples and other fruits.[1][2] Due to its potential health risks, including immunotoxic, genotoxic, and neurotoxic effects, regulatory bodies worldwide have set maximum permissible levels for patulin in fruit juices and other apple-based products.[1][2][3] For instance, the U.S. Food and Drug Administration (FDA) and the European Union have established an action level of 50 µg/kg (ppb) for patulin in apple juice.[1][2][3] Consequently, accurate and reliable analytical methods for the quantification of patulin are crucial for ensuring food safety and compliance with regulatory standards.

This document provides detailed protocols for two widely accepted and validated methods for patulin quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV is a robust and commonly used technique, LC-MS/MS offers higher sensitivity and specificity, making it ideal for confirmation and trace-level detection.[2][3]

Experimental Workflows & Signaling Pathways

The overall workflow for patulin analysis involves sample preparation, chromatographic separation, detection, and data analysis. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as required sensitivity and the need for confirmatory data.

Patulin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Apple Juice Sample Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Cleanup Back-extraction with Sodium Carbonate Solution Extraction->Cleanup Evaporation Evaporation to Dryness Cleanup->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_UV HPLC-UV Analysis Reconstitution->HPLC_UV Screening LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Confirmation & High Sensitivity Quantification Quantification (External Standard Calibration) HPLC_UV->Quantification LC_MSMS->Quantification Confirmation Confirmation (MS/MS Spectra) LC_MSMS->Confirmation Reporting Reporting Results Quantification->Reporting Confirmation->Reporting LLE_Protocol Start Start: 5 mL Apple Juice Add_EtOAc Add 10 mL Ethyl Acetate (Repeat 3x) Start->Add_EtOAc Vortex Vortex 1 min Add_EtOAc->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Combine Organic Layers Centrifuge->Collect_Organic Add_Na2CO3 Add 2 mL 1.5% Na2CO3 (Cleanup) Collect_Organic->Add_Na2CO3 Mix_Separate Mix & Separate Layers Add_Na2CO3->Mix_Separate Dry_Extract Dry with Na2SO4 Mix_Separate->Dry_Extract Evaporate Evaporate to Dryness Dry_Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Ready for Analysis Reconstitute->End LCMSMS_Analysis cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Injection Inject Sample Extract Separation C18 Reversed-Phase Separation Injection->Separation Ionization Electrospray Ionization (Negative Mode) Separation->Ionization Precursor_Selection Select Precursor Ion (m/z 153) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation Precursor_Selection->Fragmentation Product_Ion_Detection Detect Product Ions (e.g., m/z 109, 81) Fragmentation->Product_Ion_Detection Quantification Quantification using Primary MRM Transition Product_Ion_Detection->Quantification Confirmation Confirmation using Secondary MRM Transition Product_Ion_Detection->Confirmation

References

Application Notes and Protocols for Patulin-13C7 in Metabolic Flux Analysis Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The use of Patulin-13C7 as a tracer for metabolic flux analysis (MFA) is a novel application. The following notes and protocols are proposed based on established principles of 13C-MFA and known patulin biotransformation pathways. Currently, literature primarily describes the use of 13C-labeled patulin as an internal standard for quantification purposes.

Application Notes

Introduction

Patulin is a mycotoxin produced by several species of fungi that can contaminate fruits and fruit-based products, posing a health risk to consumers.[1][2][3] Understanding the metabolic fate of patulin in mammalian cells is crucial for assessing its toxicity and mechanisms of detoxification. Stable isotope tracing using 13C-labeled compounds is a powerful technique to delineate metabolic pathways and quantify intracellular metabolic fluxes.[4][5][6] This document outlines a proposed application for this compound as a tracer in metabolic flux analysis studies to investigate its biotransformation and impact on cellular metabolism.

Principle of Application

The core principle involves introducing this compound into a biological system (e.g., cell culture) and tracing the incorporation of the 13C atoms into downstream metabolites. By using high-resolution mass spectrometry, it is possible to identify and quantify the isotopologues of patulin metabolites, providing direct evidence of its metabolic conversion.[4] The primary known detoxification pathways for patulin involve conjugation with glutathione (GSH) and enzymatic conversion to less toxic forms such as ascladiol.[1][7][8][9]

When cells are incubated with this compound, the 13C-labeled carbon backbone will be conserved in its metabolites. For instance:

  • Glutathione Conjugation: The reaction of this compound with GSH will form 13C7-labeled patulin-GSH conjugates.[1][8]

  • Enzymatic Reduction: The conversion of this compound to ascladiol will result in 13C7-ascladiol.[7][9]

Simultaneously, the effect of patulin on central carbon metabolism can be assessed by observing changes in the labeling patterns of key metabolic intermediates when co-administered with a primary 13C-labeled carbon source like [U-13C]-glucose.

Objectives of a Proposed Study
  • To qualitatively and quantitatively trace the metabolic fate of patulin in a relevant cell model (e.g., human liver cells like HepG2).

  • To identify and quantify the major detoxification products of patulin, such as glutathione conjugates and ascladiol.[1][7][8][9]

  • To determine the rate of patulin uptake and biotransformation.

  • To investigate the impact of patulin exposure on central carbon metabolism, including glycolysis, the pentose phosphate pathway, and the TCA cycle.[10][11]

Experimental Protocols

Protocol 1: Tracing the Metabolic Fate of this compound in HepG2 Cells

This protocol describes an experiment to trace the biotransformation of this compound.

1. Cell Culture and Labeling:

  • Culture HepG2 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
  • Seed cells in 6-well plates and grow to 80-90% confluency.
  • Prior to the experiment, replace the growth medium with a fresh medium containing a defined concentration of this compound (e.g., 5-10 µM, based on toxicity studies).[12]
  • Incubate the cells for a time course (e.g., 0, 1, 4, 8, and 24 hours) to monitor the time-dependent metabolism of patulin.

2. Metabolite Quenching and Extraction:

  • Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
  • Quench metabolic activity by adding 1 mL of ice-cold 80% methanol.
  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
  • Vortex vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Collect the supernatant containing the polar metabolites.
  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

3. LC-MS/MS Analysis:

  • Reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol).
  • Analyze the samples using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.
  • Use a C18 reversed-phase column for chromatographic separation.[13][14][15]
  • The mobile phase can consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Develop a targeted MS/MS method to detect and quantify this compound and its expected labeled metabolites (13C7-ascladiol, 13C7-patulin-GSH conjugates) based on their predicted mass-to-charge ratios (m/z).

4. Data Analysis:

  • Process the raw LC-MS/MS data to identify and quantify the peak areas of this compound and its labeled metabolites.
  • Calculate the fractional abundance of each metabolite over time to determine the kinetics of patulin metabolism.

Protocol 2: Assessing the Impact of Patulin on Central Carbon Metabolism

This protocol outlines a dual-labeling experiment to study the effects of patulin on cellular metabolism.

1. Cell Culture and Dual Labeling:

  • Culture HepG2 cells as described in Protocol 1.
  • For the labeling experiment, use a glucose-free DMEM and supplement it with [U-13C]-glucose.
  • Prepare two sets of experimental conditions:
  • Control: Cells incubated with [U-13C]-glucose.
  • Treatment: Cells incubated with [U-13C]-glucose and a sub-lethal concentration of unlabeled patulin.
  • Incubate the cells until they reach a metabolic and isotopic steady state (typically 8-24 hours).[4]

2. Metabolite Extraction and Analysis:

  • Perform quenching and metabolite extraction as described in Protocol 1.
  • Analyze the polar metabolite extracts using LC-MS/MS.
  • Use a targeted method to measure the mass isotopologue distributions (MIDs) of key intermediates in glycolysis (e.g., pyruvate, lactate), the pentose phosphate pathway (e.g., ribose-5-phosphate), and the TCA cycle (e.g., citrate, malate, fumarate).[16]

3. Metabolic Flux Analysis:

  • Correct the raw MIDs for natural 13C abundance.
  • Use a metabolic modeling software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model.
  • Calculate the intracellular metabolic fluxes for both control and patulin-treated conditions.
  • Perform statistical analysis to identify significant changes in metabolic fluxes upon patulin treatment.

Data Presentation

The following tables represent hypothetical data that could be generated from the proposed experiments.

Table 1: Hypothetical Time-Course of this compound Metabolism in HepG2 Cells

Time (hours)This compound (Peak Area)13C7-Ascladiol (Peak Area)13C7-Patulin-GSH (Peak Area)
01,000,00000
1850,00050,000100,000
4500,000150,000350,000
8200,000250,000550,000
2450,000300,000650,000

Table 2: Hypothetical Isotopic Enrichment of Central Carbon Metabolites

MetaboliteIsotopic Enrichment (M+n, %) - ControlIsotopic Enrichment (M+n, %) - Patulin Treated
Pyruvate (M+3)95.592.1
Lactate (M+3)96.293.5
Citrate (M+2)60.145.3
Malate (M+2)58.942.8
Ribose-5-phosphate (M+5)40.355.7

Visualizations

Below are diagrams representing the experimental workflow and the proposed metabolic pathways for this compound.

G cluster_workflow Experimental Workflow for this compound Metabolic Flux Analysis culture 1. Cell Culture (e.g., HepG2 cells) labeling 2. Isotopic Labeling with this compound culture->labeling quenching 3. Quenching (Ice-cold 80% Methanol) labeling->quenching extraction 4. Metabolite Extraction quenching->extraction analysis 5. LC-MS/MS Analysis extraction->analysis data_analysis 6. Data Analysis & Flux Modeling analysis->data_analysis

Caption: A generalized workflow for investigating patulin metabolism using this compound.

G cluster_pathway Proposed Metabolic Pathways for this compound patulin This compound gsh_conjugate 13C7-Patulin-GSH Conjugate patulin->gsh_conjugate Conjugation ascladiol 13C7-Ascladiol patulin->ascladiol Reduction gsh Glutathione (GSH) gsh->gsh_conjugate gst GSTs gst->gsh_conjugate sdr SDRs sdr->ascladiol

References

Application of Patulin-¹³C₇ in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Patulin is a mycotoxin produced by several species of fungi, most notably from the Aspergillus, Penicillium, and Byssochlamys genera. While commonly associated with rotting apples and apple-based products, the potential for patulin to contaminate environmental samples such as water and soil is a growing concern due to agricultural runoff and the decomposition of contaminated plant materials. Patulin exhibits cytotoxic, genotoxic, and immunotoxic effects, necessitating sensitive and reliable analytical methods for its detection and quantification in various matrices.[1]

The use of a stable isotope-labeled internal standard, such as Patulin-¹³C₇, is the gold standard for accurate quantification of patulin in complex matrices.[2] Isotope dilution mass spectrometry (ID-MS) minimizes the impact of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[2][3] This document provides detailed protocols for the analysis of patulin in environmental samples using Patulin-¹³C₇ as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution analysis involves the addition of a known amount of an isotopically labeled analogue of the analyte (Patulin-¹³C₇) to the sample at the beginning of the analytical procedure. The labeled internal standard has nearly identical physicochemical properties to the native analyte (patulin), meaning it behaves similarly during extraction, cleanup, and chromatographic separation.[4] By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, accurate quantification can be achieved, as any losses during sample processing will affect both the analyte and the internal standard equally.

Experimental Protocols

The following protocols are provided as a guideline and may require optimization based on the specific sample matrix and available instrumentation.

1. Sample Preparation

The choice of sample preparation method depends on the complexity of the environmental matrix.

a) Water Samples (e.g., surface water, groundwater)

For relatively clean water samples, a direct injection approach after dilution and fortification with the internal standard may be possible. For more complex water matrices, a solid-phase extraction (SPE) cleanup is recommended.

  • Materials:

    • Patulin-¹³C₇ internal standard solution (e.g., 1 µg/mL in acetonitrile)

    • Water sample

    • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

    • Methanol (HPLC grade)

    • Ethyl acetate (HPLC grade)

    • Deionized water

    • Nitrogen evaporator

  • Protocol:

    • Filter the water sample through a 0.45 µm filter to remove particulate matter.

    • To a 100 mL aliquot of the filtered water sample, add a known amount of Patulin-¹³C₇ internal standard solution.

    • Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the patulin and Patulin-¹³C₇ from the cartridge with 5 mL of ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

b) Soil and Sediment Samples

Soil and sediment samples require a more rigorous extraction step to release patulin from the matrix particles.

  • Materials:

    • Patulin-¹³C₇ internal standard solution (e.g., 1 µg/mL in acetonitrile)

    • Soil/sediment sample, air-dried and sieved

    • Extraction solvent: Acetonitrile/water (80:20, v/v)

    • Sodium chloride (NaCl)

    • Magnesium sulfate (MgSO₄), anhydrous

    • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or amine-functionalized polymeric cartridges)[3]

    • Centrifuge

    • Vortex mixer

    • Nitrogen evaporator

  • Protocol:

    • Weigh 5 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube.

    • Add a known amount of Patulin-¹³C₇ internal standard solution.

    • Add 10 mL of the extraction solvent (acetonitrile/water).

    • Vortex vigorously for 1 minute.

    • Add 1 g of NaCl and 4 g of anhydrous MgSO₄, vortex immediately for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant (acetonitrile layer) to a clean tube.

    • Take a 5 mL aliquot of the supernatant and evaporate it to approximately 1 mL under a gentle stream of nitrogen at 40°C.

    • Add 4 mL of deionized water to the concentrated extract.

    • Proceed with the SPE cleanup as described for water samples (steps 3-9 in the water sample protocol).

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is recommended.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

    • Mobile Phase A: 5 mM ammonium acetate in water

    • Mobile Phase B: 5 mM ammonium acetate in methanol

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Patulin: m/z 153 → 109 (quantifier), 153 → 85 (qualifier)

      • Patulin-¹³C₇: m/z 160 → 115 (quantifier)[5]

    • Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific instrument being used to achieve maximum sensitivity.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of patulin in food matrices, which can be used as a reference for expected performance in environmental sample analysis.

Table 1: Method Performance for Patulin Analysis in Apple-Based Products using Patulin-¹³C₇ Internal Standard

MatrixSpike Level (ng/g)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Apple Juice10959[6]
Apple Juice501105[6]
Apple Juice2001017[6]
Apple Juice10001044[6]
Apple Cider501105[7]
Apple Puree501105[7]
Apple-based Baby Food501105[7]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Patulin in Various Matrices

MatrixLOD (µg/kg)LOQ (µg/kg)Analytical MethodReference
Apple Juice0.2-ID-LC-MS/MS[3]
Apple Juice-4.0LC-APCI-MS/MS[6]
Fruit Products0.012-HRGC/HRMS[8]
Apple Juice0.321.15µ-QuEChERS/HPLC-MS/MS[9]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Environmental Sample (Water or Soil) Add_IS Addition of Patulin-¹³C₇ Internal Standard Sample->Add_IS Extraction Extraction (LLE or QuEChERS for Soil) Add_IS->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Evaporation Evaporation and Reconstitution Cleanup->Evaporation LC_MSMS LC-MS/MS Analysis (ESI-, MRM Mode) Evaporation->LC_MSMS Quantification Quantification (Ratio of Patulin to Patulin-¹³C₇) LC_MSMS->Quantification Result Final Concentration (µg/L or µg/kg) Quantification->Result

Caption: Workflow for the analysis of patulin in environmental samples using isotope dilution LC-MS/MS.

Conclusion

The use of Patulin-¹³C₇ as an internal standard provides a robust and accurate method for the quantification of patulin in complex environmental matrices. The described protocols for water and soil samples, based on established methods for food analysis, offer a reliable starting point for researchers. The inherent advantages of isotope dilution mass spectrometry in correcting for matrix effects and procedural losses make it the preferred method for generating high-quality data for environmental monitoring and risk assessment. Further method validation for specific environmental matrices is recommended to ensure data accuracy and reliability.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Patulin Analysis with Patulin-¹³C₇

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Patulin-¹³C₇ as an internal standard to mitigate matrix effects in patulin analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in patulin analysis?

A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix. In patulin analysis, particularly in complex matrices like apple juice, these effects can lead to signal suppression or enhancement, resulting in inaccurate quantification.[1][2] For instance, the use of an electrospray ionization (ESI) source can cause strong signal suppression for patulin in apple-based product samples.[1][2]

Q2: How does using Patulin-¹³C₇ as an internal standard help overcome matrix effects?

A: Patulin-¹³C₇ is a stable isotope-labeled internal standard with the same physicochemical and chromatographic properties as the native patulin.[3] It co-elutes with the unlabeled patulin and experiences the same matrix effects. By measuring the ratio of the analyte to the internal standard, any signal suppression or enhancement caused by the matrix is effectively canceled out, leading to more accurate and reliable quantification.[3][4][5] This stable isotope dilution approach is considered a gold standard for quantitative analyses.[4]

Q3: When should I add the Patulin-¹³C₇ internal standard to my sample?

A: The internal standard should be added as early as possible in the sample preparation workflow.[4] For solid samples, it is typically added before the initial extraction step. For liquid samples, it can be added at the beginning of the extraction or before any cleanup steps. This ensures that the internal standard accounts for any analyte loss during the entire sample preparation process.[3]

Troubleshooting Guide

Issue 1: Poor recovery of both patulin and Patulin-¹³C₇.

Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent and method. Ethyl acetate is a commonly used and effective solvent for patulin extraction from apple products.[5][6] Dichloromethane has also been shown to be effective.[4] Ensure thorough mixing and vortexing during extraction.[6]
Suboptimal SPE Cleanup If using Solid-Phase Extraction (SPE), ensure the cartridge is appropriate for patulin and is conditioned and equilibrated correctly.[3][5] For example, a method using SupelMIP SPE – Patulin involves conditioning with acetonitrile and deionized water.[3]
Analyte Instability Patulin can be unstable under alkaline conditions.[3] Ensure that the pH of the sample and extraction solutions are controlled, preferably acidic or neutral.

Issue 2: Low recovery of patulin but good recovery of Patulin-¹³C₇.

Possible Cause Troubleshooting Step
Incomplete Spiking Ensure the patulin standard is spiked into the sample matrix and allowed to equilibrate before extraction.
Degradation of Patulin Standard Verify the stability and concentration of your patulin stock and working solutions. Store them at -20°C in the dark.[7]

Issue 3: High variability in results between replicate samples.

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation.[4] The use of a robotic sample preparation system can reduce manual operation errors.[4]
Matrix Inhomogeneity For solid or viscous samples, ensure the sample is thoroughly homogenized before taking a subsample for analysis.
Instrumental Instability Check the stability of the LC-MS/MS system. Run system suitability tests and ensure consistent performance of the autosampler, pump, and mass spectrometer.

Quantitative Data Summary

The following tables summarize typical performance data from methods utilizing Patulin-¹³C₇ for the analysis of patulin in various apple-based matrices.

Table 1: Recovery of Patulin in Spiked Apple-Based Matrices using Patulin-¹³C₇ Internal Standard

MatrixSpiking Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD, %)
Apple Juice10959
501105
2001017
10001044
Apple Cider10959
501105
2001017
10001044
Apple Puree10959
501105
2001017
10001044
Apple-based Baby Food10959
501105
2001017
10001044
Applesauce10959
501105
2001017
10001044
Fruit Rolls10959
501105
2001017
10001044
Fruit Jam10959
501105
2001017
10001044

Data compiled from a study utilizing a robotic sample preparation system and LC-APCI-MS/MS.[4]

Table 2: Method Detection and Quantification Limits

ParameterValueMatrix
Limit of Quantification (LOQ)4.0 ng/gApple Juice, Apple Cider, Apple Puree, Apple-based Baby Food, Applesauce, Fruit Rolls, Fruit Jam

Data from a study utilizing a robotic sample preparation system and LC-APCI-MS/MS.[4]

Experimental Protocols

1. Automated Sample Preparation and Extraction

This protocol describes an automated sample preparation workflow for various apple-based matrices.[4]

  • Sample Weighing: Weigh 1.00 ± 0.05 g of the sample into a 15 mL sample vial.

  • Internal Standard Spiking: Spike the sample with 50 µL of a 1.0 ppm Patulin-¹³C₇ solution.

  • Extraction: Add 2 mL of dichloromethane (DCM) to the vial.

  • Shaking: Shake the vial for 3 minutes at 1000 rpm using a Geno/Grinder.

  • Centrifugation: Centrifuge the vial for 5 minutes at 4200× g to separate the phases.

  • Aliquoting: Transfer approximately 0.5 mL of the DCM extract into an LC autosampler vial for analysis.

2. LC-APCI-MS/MS Analysis

This section outlines the conditions for the analysis of patulin and Patulin-¹³C₇.

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column for polar compounds.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, potentially with an additive like acetic acid.

    • Flow Rate: Appropriate for the column dimensions.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in negative ionization mode. APCI is often preferred as it can result in negligible matrix effects compared to ESI.[1]

    • Selected Reaction Monitoring (SRM) Transitions:

      • Patulin: m/z 153 → m/z 109

      • Patulin-¹³C₇: m/z 160 → m/z 115[5]

Visualizations

experimental_workflow start Start: Sample Collection (e.g., Apple Juice) weigh 1. Weigh Sample (1.0 g) start->weigh spike 2. Spike with Patulin-¹³C₇ (Internal Standard) weigh->spike extract 3. Add Extraction Solvent (Dichloromethane) spike->extract shake 4. Shake Vigorously extract->shake centrifuge 5. Centrifuge to Separate Phases shake->centrifuge aliquot 6. Collect Extract for LC-MS/MS Analysis centrifuge->aliquot end End: Data Acquisition aliquot->end

Caption: Automated sample preparation workflow for patulin analysis.

matrix_effect_compensation cluster_matrix Sample Matrix cluster_process Analytical Process cluster_result Result patulin Patulin (Analyte) extraction Extraction & Cleanup patulin->extraction is Patulin-¹³C₇ (IS) is->extraction ionization Ionization (MS Source) extraction->ionization Both affected by matrix effects ratio Ratio of Patulin / Patulin-¹³C₇ (Accurate Quantification) ionization->ratio

Caption: How Patulin-¹³C₇ compensates for matrix effects.

References

Technical Support Center: Improving Patulin Recovery from Complex Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of patulin from complex food matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for patulin extraction and analysis?

A1: The most prevalent methods involve an extraction step followed by a clean-up procedure and instrumental analysis. Liquid-liquid extraction (LLE) with ethyl acetate is a traditional method.[1][2][3] Modern techniques like Solid-Phase Extraction (SPE)[4][5] and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)[6][7][8] are increasingly popular due to their efficiency and reduced solvent consumption. For analysis, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode-Array Detection (DAD) is common.[6][9][10] For higher sensitivity and selectivity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is employed.[7][11][12]

Q2: I am experiencing low patulin recovery. What are the likely causes?

A2: Low recovery of patulin can stem from several factors. Patulin is unstable in alkaline conditions, so maintaining a slightly acidic pH during extraction is crucial.[13] The choice of extraction solvent and clean-up sorbent can significantly impact recovery rates.[2][14] Additionally, the complexity of the food matrix itself, with components like sugars, phenols, and pectin, can interfere with extraction and bind to patulin, reducing its recovery.[14][15] Inefficient phase separation during LLE or improper elution from SPE cartridges can also lead to losses.

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects, where components of the sample interfere with the analytical signal, are a common challenge. Effective sample clean-up is the primary strategy to mitigate these effects. This can be achieved through techniques like SPE or dispersive SPE (dSPE) in the QuEChERS method.[8][16] Using matrix-matched calibration standards is another effective approach to compensate for signal suppression or enhancement. For LC-MS/MS analysis, the use of a stable isotope-labeled internal standard, such as ¹³C-patulin, is the preferred method for accurate quantification as it corrects for both matrix effects and variations in extraction recovery.[14]

Q4: What are common interfering compounds in patulin analysis, and how can I resolve them?

A4: A significant interfering compound in the HPLC-UV analysis of patulin is 5-hydroxymethylfurfural (HMF), which has similar chromatographic properties to patulin.[3][10] Another identified interfering substance is adenosine.[17] Chromatographic separation can be optimized by adjusting the mobile phase composition and using a suitable analytical column to resolve patulin from these interferences.[17][18] Effective clean-up procedures, such as those using molecularly imprinted polymers (MIPs) or graphitized carbon black (GCB), can selectively remove HMF.[8]

Q5: What are the regulatory limits for patulin in food products?

A5: Regulatory limits for patulin vary by country and food product. The U.S. Food and Drug Administration (FDA) and the European Union (EU) have set a maximum limit of 50 µg/kg in apple juice and apple juice ingredients.[3][8] The EU has stricter limits for solid apple products (25 µg/kg) and for baby food (10 µg/kg).[8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low/No Patulin Peak 1. Patulin Degradation: pH of the sample or extraction solvent is too high (alkaline).[13] 2. Inefficient Extraction: Incorrect solvent or insufficient mixing. 3. Poor SPE Recovery: Improper conditioning of the SPE cartridge, incorrect loading flow rate, or inappropriate elution solvent.1. Acidify the sample or extraction solvent. For example, use acetonitrile with 1% acetic acid.[2][6] 2. Ensure vigorous shaking or vortexing during extraction. Consider alternative solvents like ethyl acetate or acetonitrile.[14] 3. Follow the SPE manufacturer's protocol strictly. Ensure the cartridge does not dry out before sample loading. Optimize the elution solvent for patulin.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the sample extract. 2. Incompatible Injection Solvent: The solvent used to dissolve the final extract is much stronger than the mobile phase. 3. Column Contamination: Buildup of matrix components on the analytical column.1. Dilute the sample extract before injection. 2. Evaporate the final extract to dryness and reconstitute in the initial mobile phase.[18] 3. Use a guard column and/or implement a more rigorous clean-up procedure. Flush the column with a strong solvent.
Co-eluting Peaks/Interferences 1. Presence of HMF or Adenosine: These compounds are common interferences in apple products.[17] 2. Insufficient Chromatographic Resolution: The analytical method is not optimized to separate patulin from matrix components.1. Use a clean-up step with graphitized carbon black (GCB) or a molecularly imprinted polymer (MIP) SPE cartridge to remove interferences.[8] 2. Optimize the HPLC method: adjust the mobile phase gradient, change the column (e.g., to one with a higher carbon content), or adjust the detection wavelength.[17]
High Variability in Results 1. Inconsistent Sample Preparation: Variations in extraction time, solvent volumes, or mixing intensity. 2. Matrix Heterogeneity: Uneven distribution of patulin in the sample, especially in solid or semi-solid matrices. 3. Instrumental Instability: Fluctuations in pump pressure, detector response, or autosampler injection volume.1. Standardize the entire analytical procedure. The use of robotic sample preparation systems can improve consistency.[14] 2. Thoroughly homogenize the sample before taking a subsample for analysis. 3. Perform regular instrument maintenance and calibration. Use an internal standard to correct for variations.

Quantitative Data Summary

Table 1: Patulin Recovery Rates Using Various Analytical Methods
Food Matrix Extraction Method Clean-up Analytical Technique Spiking Level Average Recovery (%) Reference
Apple JuiceLLE with Acetonitrile-HPLC-MS/MS4, 8, 20 µg/L92.5 - 97.5[11]
Apple Juice & PureeAcetonitrile Extraction-LC-MS/MS25-75 µg/L (juice), 25-75 µg/kg (puree)85 (juice), 86 (puree)[12]
Apple Juiceµ-QuEChERSdSPEHPLC-MS/MS2, 20, 50 µg/kg92 - 103[7][19]
StrawberriesModified QuEChERSdSPE with PSA and GCBHPLC-DAD5, 10, 50 µg/kgHigh (not specified)[6]
Apple JuiceSPEMolecularly Imprinted Polymer (MIP)HPLC-UV50 ng/mL84
Baby FoodQuEChERSdSPE with GCBUHPLC-MS/MSNot specified83 - 90.1[20]
Apple JuiceSPEOasis HLBHPLCNot specifiedNot specified[18]
Apple-based productsDichloromethane Extraction-LC-APCI-MS/MS10, 50, 200, 1000 ng/g95 - 110[14]
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Patulin Analysis
Food Matrix Analytical Method LOD LOQ Reference
Apple-based productsHPLC1.82 µg/LNot specified[9]
Apple JuiceOfficial Japanese MethodNot specified10 µg/kg[21]
Apple Juice & PureeLC-MS/MS0.4 µg/L (juice), Not specified (puree)1.2 µg/L (juice), 2.1 µg/kg (puree)[12]
StrawberriesHPLC-DAD1.5 µg/kg5 µg/kg[6]
Apple Juiceµ-QuEChERS/HPLC-MS/MS0.32 µg/kg1.15 µg/kg[7][19]
Baby FoodLC-PDA9.66 x 10⁻⁶ µg/ml2.93 x 10⁻⁵ µg/ml[10]
Apple-based productsLC-APCI-MS/MSNot specified4.0 ng/g[14]

Experimental Protocols

Protocol 1: QuEChERS Method for Patulin in Apple-Based Baby Food

This protocol is adapted from a method utilizing dispersive SPE with graphitized carbon black (GCB) for enhanced cleanup.[8][20]

  • Sample Preparation:

    • Weigh 10 g of homogenized baby food sample into a 50 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for at least 1 minute to ensure a thorough extraction.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18, and 7.5 mg GCB).

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Carefully transfer 500-600 µL of the purified supernatant into an autosampler vial for analysis. If necessary, filter the extract through a 0.22 µm syringe filter.

Protocol 2: Solid-Phase Extraction (SPE) for Patulin in Apple Juice

This protocol is based on the use of Molecularly Imprinted Polymer (MIP) cartridges for selective extraction.

  • Sample Pre-treatment:

    • Dilute the apple juice sample 1:1 with a 2% acetic acid solution.

  • SPE Cartridge Conditioning:

    • Condition the MIP SPE cartridge by passing 2 mL of acetonitrile followed by 1 mL of deionized water. Maintain a flow rate of 1-2 drops per second.

  • Sample Loading:

    • Load 4 mL of the pre-treated sample onto the conditioned cartridge at a flow rate of 1-2 drops per second.

  • Washing (Interference Removal):

    • Wash the cartridge with 1 mL of 1% sodium bicarbonate solution, followed by 2 mL of deionized water at a flow rate of 0.5-1 mL/minute.

    • Apply a strong vacuum for about 10 seconds after the washing steps to dry the SPE sorbent.

  • Elution:

    • Elute the retained patulin from the cartridge with 0.5 mL of diethyl ether followed by 2 mL of ethyl acetate into a collection tube.

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC analysis.

Visualizations

Patulin_Analysis_Workflow General Workflow for Patulin Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization (for solid/semi-solid matrices) Extraction Extraction (e.g., LLE, QuEChERS) Homogenization->Extraction Sub-sampling Cleanup Clean-up (e.g., SPE, dSPE) Extraction->Cleanup Crude Extract Analysis LC Separation (HPLC/UHPLC) Cleanup->Analysis Purified Extract Detection Detection (UV/DAD or MS/MS) Analysis->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Result Reporting Quantification->Reporting

Caption: General experimental workflow for patulin analysis.

Troubleshooting_Tree Troubleshooting Low Patulin Recovery Start Low or No Patulin Recovery CheckPeak Is a peak present but small? Start->CheckPeak CheckExtraction Review Extraction Step CheckPeak->CheckExtraction Yes CheckDegradation Check for Patulin Degradation CheckPeak->CheckDegradation No Solvent Optimize extraction solvent? (Acetonitrile/Ethyl Acetate) CheckExtraction->Solvent CheckCleanup Review Clean-up Step SPE_Protocol Check SPE protocol? (Conditioning, Loading, Elution) CheckCleanup->SPE_Protocol pH Is pH acidic? (pH 3.5-5.5) CheckDegradation->pH CheckInstrument Verify Instrument Performance Mixing Increase mixing time/intensity? Solvent->Mixing No Result1 Problem Solved Solvent->Result1 Yes Mixing->CheckCleanup No Result2 Problem Solved Mixing->Result2 Yes SPE_Protocol->CheckInstrument No Result3 Problem Solved SPE_Protocol->Result3 Yes pH->CheckInstrument No Result4 Problem Solved pH->Result4 Yes

Caption: Troubleshooting decision tree for low patulin recovery.

References

Technical Support Center: Optimizing LC-MS/MS for Patulin-13C7 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Patulin-13C7 in LC-MS/MS applications. Our aim is to offer direct, actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting MRM transitions for this compound?

A1: For this compound, the recommended precursor ion is [M-H]⁻ at m/z 160. A common and effective product ion for quantification is m/z 115.[1] For method development, it is advisable to also monitor other potential product ions to confirm the optimal transition for your specific instrumentation and matrix.

Q2: Which ionization mode is best for this compound analysis?

A2: Negative ion mode is consistently reported as the preferred ionization mode for the analysis of both patulin and its isotopically labeled internal standards.[1][2][3][4] Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been successfully used.[2][3] The choice between ESI and APCI may depend on the specific LC conditions and matrix components. ESI is more common, but APCI can sometimes offer better sensitivity and reduced matrix effects for certain sample types.[3]

Q3: I am not seeing a signal for this compound. What are the common causes?

A3: Several factors could lead to a lack of signal for this compound. First, verify the correct MRM transition (precursor m/z 160) and ensure the mass spectrometer is operating in negative ion mode. Check the preparation of your standard solutions; patulin is susceptible to degradation, especially in neutral or basic conditions.[4] Ensure proper storage of stock and working solutions, typically at -20°C in acetonitrile.[3] Finally, confirm that the LC method is suitable for retaining the polar patulin molecule; issues with peak shape or retention can lead to a signal that is too broad or not detected.[4][5]

Q4: My peak shape for this compound is poor. How can I improve it?

A4: Poor peak shape for patulin and its internal standard is a common issue due to its high polarity.[5] Consider the following adjustments to your LC method:

  • Column Choice: A UPLC HSS T3 column or a multimode column can improve retention and peak sharpness for polar compounds like patulin.[1][4]

  • Mobile Phase: The use of acetonitrile as the organic modifier in the mobile phase has been shown to be advantageous for the ionization process and can lead to improved peak resolution compared to methanol.[6] The addition of a small amount of acid, such as acetic or formic acid, to the mobile phase is also a common practice.[7][8][9]

  • Injection Solvent: Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions to avoid peak distortion. Dichloromethane has been noted to outperform acetonitrile and methanol in some cases, with minimal peak tailing.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal Incorrect MRM transitionVerify precursor ion ([M-H]⁻) at m/z 160 and appropriate product ion (e.g., m/z 115).[1]
Incorrect ionization modeEnsure the mass spectrometer is set to negative ion mode (ESI⁻ or APCI⁻).[1][2][3][4]
Standard degradationPrepare fresh standard solutions. Store stock solutions in acetonitrile at -20°C.[3]
Poor retention on LCOptimize the analytical column and mobile phase for polar analytes.[4]
Poor Peak Shape Inappropriate analytical columnUse a column designed for polar compound retention, such as a UPLC HSS T3 or a multimode column.[1][4]
Unsuitable mobile phaseUse acetonitrile as the organic solvent and consider adding a modifier like acetic or formic acid.[6][7][8][9]
Sample solvent mismatchDissolve the sample in a solvent that is compatible with the initial mobile phase conditions.[10]
High Background/Interference Matrix effectsImplement a sample cleanup step such as Solid-Phase Extraction (SPE) or QuEChERS.[1][7][11]
Contaminated LC systemFlush the LC system and column thoroughly.
Inconsistent Results Inefficient extractionOptimize the sample extraction procedure. Ethyl acetate and dichloromethane are commonly used solvents.[1][2][3]
Instrument instabilityAllow the LC-MS/MS system to fully equilibrate before starting the analytical run.

Experimental Protocols

LC-MS/MS Parameter Optimization Workflow

A systematic approach is crucial for optimizing LC-MS/MS parameters for this compound. The following workflow outlines the key steps:

A Prepare this compound Standard Solution B Direct Infusion into Mass Spectrometer A->B H Develop and Optimize LC Method A->H C Optimize Ion Source Parameters (Negative Ion Mode) B->C D Determine Precursor Ion (m/z 160) C->D E Perform Product Ion Scan D->E F Select Quantifier and Qualifier Ions E->F G Optimize Collision Energy for Each Transition F->G I Integrate LC and MS Methods G->I H->I J Assess System Suitability I->J

Caption: Workflow for LC-MS/MS method development for this compound.

Troubleshooting Logic for No Signal

When encountering a lack of signal for this compound, a logical troubleshooting process can help identify the root cause efficiently.

Start No Signal for this compound CheckMS Verify MS Parameters (Negative Mode, MRM m/z 160 -> 115) Start->CheckMS CheckStandard Prepare Fresh Standard and Verify Storage CheckMS->CheckStandard Parameters Correct ResultNotOK Issue Persists - Consult Instrument Specialist CheckMS->ResultNotOK Parameters Incorrect CheckLC Evaluate LC Method (Retention, Peak Shape) CheckStandard->CheckLC Standard is Good CheckStandard->ResultNotOK Standard Degraded CheckInstrument Check Instrument Performance (e.g., run tuning solution) CheckLC->CheckInstrument LC Method is Suitable CheckLC->ResultNotOK LC Method Unsuitable ResultOK Signal Restored CheckInstrument->ResultOK Instrument OK CheckInstrument->ResultNotOK Instrument Issue

Caption: Decision tree for troubleshooting the absence of a this compound signal.

Quantitative Data Summary

The following table summarizes typical mass spectrometry parameters for the analysis of Patulin and its stable isotope-labeled internal standard, this compound. Note that optimal values for parameters such as collision energy may vary between different mass spectrometer models and should be determined empirically.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Patulin153.0109.0Negative ESI[1]
Patulin153.0108.9Negative APCI[2]
Patulin153.081.0Negative ESI[11]
This compound 160.0 115.0 Negative ESI [1]

References

Technical Support Center: Minimizing Ion Suppression in ESI-MS for Patulin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you identify, minimize, and manage ion suppression during the analysis of patulin by Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem for patulin analysis?

A: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, patulin, leading to a decreased signal in the mass spectrometer.[1] It occurs when co-eluting components from the sample matrix compete with the analyte for charge or space on the surface of the ESI droplets.[2][3] This competition hinders the effective transfer of patulin ions into the gas phase, compromising the accuracy, sensitivity, and reproducibility of the analysis.[1]

Patulin analysis is particularly susceptible to this issue for several reasons:

  • Complex Matrices: Patulin is often found in complex, sugar-rich matrices like apple juice and other fruit-based products, which contain numerous potential interfering compounds.[4][5]

  • Analyte Properties: Patulin's high polarity and small molecular mass can already present analytical challenges, making it more vulnerable to signal loss.[4][6]

  • ESI Susceptibility: While widely used, ESI is generally more prone to ion suppression compared to other ionization techniques like Atmospheric Pressure Chemical Ionization (APCI).[7][8]

Q2: How can I determine if ion suppression is affecting my results?

A: There are two primary methods to diagnose and quantify ion suppression:

  • Post-Column Infusion: A standard solution of patulin is continuously infused into the mobile phase flow after the analytical column. A blank matrix extract is then injected. If co-eluting matrix components cause ion suppression, a dip in the constant patulin signal will be observed at their corresponding retention times.

  • Matrix Effect Calculation: The signal response of a patulin standard is compared in two different solutions: a pure solvent and a blank matrix extract where no patulin is present. The percentage of matrix effect (ME) can be calculated as:

    • ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    • A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement. Strong ion suppression has been reported for patulin in apple matrices using ESI.[9]

Q3: My patulin signal is weak or inconsistent. What are the primary troubleshooting steps?

A: A systematic approach is crucial. The following workflow helps isolate the cause of poor signal intensity and guides you toward the appropriate solution.

Troubleshooting_Workflow cluster_solutions 3. Mitigation Strategies start Poor Signal or Inconsistent Results check_system 1. Assess System Suitability (e.g., inject neat standard in solvent) start->check_system is_suppression 2. Confirm Ion Suppression (Post-column infusion or Matrix vs. Solvent comparison) check_system->is_suppression optimize_prep Optimize Sample Prep - SPE / µ-QuEChERS - Immunoaffinity Cleanup is_suppression->optimize_prep modify_lc Modify Chromatography - Adjust gradient - Change column - Reduce flow rate is_suppression->modify_lc adjust_ms Adjust MS Source - Switch to APCI - Use Negative Ion Mode - Optimize parameters is_suppression->adjust_ms compensate 4. Compensate for Remaining Effect - Use Isotope-Labeled Internal Standard - Matrix-Matched Calibration optimize_prep->compensate modify_lc->compensate adjust_ms->compensate end Reliable Patulin Quantification compensate->end

Caption: A logical workflow for troubleshooting ion suppression.

Q4: How can I improve my sample preparation to reduce matrix effects for patulin?

A: Effective sample preparation is the most critical step to remove interfering matrix components before they enter the LC-MS system.[1][10]

Technique Description Advantages for Patulin Analysis Considerations
µ-QuEChERS A streamlined "Quick, Easy, Cheap, Effective, Rugged, and Safe" method involving solvent extraction and dispersive SPE cleanup.Effectively reduces interference from sugar-rich matrices like apple juice.[4] Simple, fast, and economical.[4]Optimization of extraction solvent and cleanup sorbents is necessary for different matrices.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away.Provides cleaner extracts than simple protein precipitation or dilution.[1][10] Can be automated.Method development is required to select the appropriate sorbent and elution solvents.[11]
Immunoaffinity Chromatography (IAC) Uses highly specific antibodies bound to a solid support to capture the target analyte (patulin).Produces exceptionally clean extracts, significantly reducing matrix effects.[12] May eliminate the need for matrix-matched calibration.[12]Can be more expensive than other techniques; column capacity is limited.
Liquid-Liquid Extraction (LLE) Partitions patulin into an immiscible organic solvent, leaving polar interferences in the aqueous phase.A classic and effective cleanup technique.[1]Can be labor-intensive and may use large volumes of organic solvents.[13]
Dilute and Shoot The sample is simply diluted with the mobile phase before injection.Very fast and simple.Reduces the concentration of both matrix components and patulin, often making it unsuitable for trace-level analysis.[2][12]
Q5: What are the optimal MS ionization source settings and alternatives to ESI?

A: Optimizing the MS source is a powerful way to mitigate suppression. For patulin, ESI is not always the best choice.

ESI_Suppression_Mechanism cluster_source ESI Droplet in Ion Source cluster_output Ionization Outcome droplet Charged Droplet Surface (Limited Charges & Space) gas_phase_analyte Gas-Phase Patulin Ions (Desired Signal) droplet->gas_phase_analyte Successful Ionization (Low Matrix) suppressed_signal Reduced Patulin Ions (Suppressed Signal) droplet->suppressed_signal Suppressed Ionization (High Matrix) analyte Patulin Molecules analyte->droplet Compete for surface/charge matrix Co-eluting Matrix Components (Sugars, Salts) matrix->droplet Compete for surface/charge

Caption: Mechanism of ion suppression in the ESI source.

Ionization Technique Polarity Performance for Patulin Analysis Reference
Electrospray Ionization (ESI) Negative (-)Often provides better signal intensity for patulin than positive mode, forming the [M-H]⁻ ion. However, it is highly susceptible to suppression from matrix components.[4]
Electrospray Ionization (ESI) Positive (+)Generally poor ionization efficiency. Can be improved by forming a methanol adduct in an alkaline mobile phase, but this adds complexity.[6]
Atmospheric Pressure Chemical Ionization (APCI) Positive (+) or Negative (-)Highly Recommended. APCI is significantly less prone to matrix effects and ion suppression for patulin analysis. It can be up to 10 times more sensitive than ESI.[7][9][14]
Atmospheric Pressure Photoionization (APPI) Positive (+) or Negative (-)An alternative that may offer even lower chemical noise and signal suppression compared to APCI.[15]

Key Takeaway: If you are experiencing significant ion suppression with ESI, switching to APCI is one of the most effective solutions.[7][16]

Q6: How can I compensate for ion suppression if it cannot be eliminated?

A: When matrix effects cannot be completely removed through sample preparation or source optimization, compensation strategies are necessary for accurate quantification.

  • Stable Isotope Labeled Internal Standards (SIL-IS): This is the gold standard.[14] A labeled version of patulin (e.g., ¹³C-patulin) is spiked into the sample at the beginning of the preparation process. It co-elutes with the native patulin and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the matrix effect is effectively cancelled out, leading to highly accurate quantification.[6][14]

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of patulin but otherwise identical to the samples being analyzed.[3] This ensures that the standards and the samples experience the same level of ion suppression, allowing for accurate quantification. However, finding a truly blank matrix can be challenging.[11]

  • Standard Addition: The sample is divided into several aliquots, and increasing known amounts of a patulin standard are added to each. By extrapolating the calibration curve back to a zero response, the original concentration in the sample can be determined. This is accurate but labor-intensive.[17]

Experimental Protocols

Protocol 1: µ-QuEChERS Sample Preparation for Patulin in Apple Juice

(Adapted from a validated method for high-sugar matrices[4])

  • Sample Weighing: Weigh 1.0 g of homogenized apple juice into a 15 mL centrifuge tube.

  • Internal Standard Spiking (Optional but Recommended): Spike the sample with a known concentration of a stable isotope-labeled patulin internal standard.

  • Extraction: Add 5 mL of acetonitrile (MeCN).

  • Salting Out: Add anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) to induce phase separation.

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute to ensure thorough extraction.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE): Transfer an aliquot of the upper acetonitrile layer to a new tube containing a mixture of primary secondary amine (PSA) sorbent and MgSO₄. This step removes sugars and other interferences.

  • Vortex & Centrifuge: Vortex for 30 seconds, then centrifuge again.

  • Final Preparation: Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase (e.g., 90:10 water:acetonitrile) for LC-MS/MS analysis.[4]

Protocol 2: Recommended LC-MS/MS Parameters for Patulin Analysis
Parameter Recommendation Rationale
LC Column C18 (e.g., Atlantis T3)Provides good retention for the polar patulin molecule.[4]
Mobile Phase A Water with 0.1% Formic Acid or 5mM Ammonium FormateCommon mobile phase for reversed-phase chromatography. Ammonium formate can sometimes reduce background noise compared to formic acid.[16]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better ionization efficiency and peak shape for patulin.[4]
Gradient Start with high aqueous (e.g., 95% A) and ramp to high organic.Ensures retention of patulin and elution of less polar matrix components at different times.
Flow Rate 0.2 - 0.4 mL/minStandard analytical flow rate. Reducing the flow rate can sometimes decrease ion suppression but may not be practical for high-throughput labs.[2]
Ionization Source APCI (Recommended) or ESIAPCI is less susceptible to matrix effects for patulin.[7][14]
Ionization Mode Negative Ion Mode Patulin ionizes efficiently to the deprotonated molecular ion [M-H]⁻ at m/z 153.[4]
MRM Transitions Quantifier: m/z 153 -> 109 ([M-H-CO₂]⁻) Qualifier: m/z 153 -> 81 ([C₅H₅O]⁻)These are characteristic and intense fragment ions for confident identification and quantification.[4]
Source Temperature 350 - 500 °C (for APCI)Optimize according to instrument manufacturer's guidelines.
Collision Energy Instrument DependentOptimize by infusing a patulin standard to achieve maximum intensity for the product ions.

References

Improving the limit of quantification for patulin in fruit products

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Patulin Quantification in Fruit Products

Welcome to the technical support center for the analysis of patulin in fruit products. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the limit of quantification (LOQ) and overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical regulatory limits for patulin in fruit products?

A1: Regulatory limits for patulin vary by country and product type. In the European Union and the United States, the maximum level for patulin in fruit juices is 50 µg/kg.[1] For solid apple products, the EU has set a limit of 25 µg/kg, and for baby food, the limit is 10 µg/kg.[2]

Q2: Why is it challenging to achieve a low limit of quantification (LOQ) for patulin?

A2: Several factors contribute to the difficulty in achieving a low LOQ for patulin. Its low molecular weight and high polarity can make it challenging to extract and retain using traditional chromatographic methods.[3][4] Additionally, complex fruit matrices can cause significant matrix effects, leading to signal suppression or enhancement in techniques like LC-MS.[5] The presence of interfering compounds, such as 5-hydroxymethylfurfural (HMF), which has a similar UV chromophore to patulin, can also complicate analysis, especially with UV detection.[6]

Q3: What are the most common analytical techniques for patulin quantification?

A3: The most prevalent methods are high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] While HPLC-UV is a robust and widely used technique, LC-MS/MS offers higher sensitivity and selectivity, which is crucial for reaching the low detection limits required for products like baby food.[1][5][7] Newer methods, such as immunoassays and aptasensors, are also being developed for rapid and sensitive detection.[9][10][11][12]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: To mitigate matrix effects, several strategies can be employed. The use of a stable isotope-labeled internal standard, such as ¹³C-patulin, is highly recommended as it co-elutes with the analyte and can compensate for signal variations.[7][13][14] Matrix-matched calibration standards can also help to correct for these effects.[5] Additionally, optimizing sample preparation to remove as many matrix components as possible is crucial. Techniques like solid-phase extraction (SPE) and QuEChERS are effective for this purpose.[1][15][16]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing - Inappropriate mobile phase composition or pH.- Column degradation or contamination.- Co-elution with interfering compounds.- Optimize the mobile phase. For reversed-phase chromatography, a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) is often used.[17]- Use a guard column and ensure proper sample cleanup to protect the analytical column.- Improve chromatographic separation by adjusting the gradient or switching to a column with different selectivity.
Low Analyte Recovery - Inefficient extraction from the sample matrix.- Patulin degradation during sample preparation (patulin is unstable at high pH).[2]- Incomplete elution from the SPE cartridge.- Optimize the extraction solvent. Ethyl acetate is a commonly used and effective solvent for liquid-liquid extraction.[18][19]- Ensure the sample and extraction solutions remain acidic.[2]- For SPE, ensure the elution solvent is strong enough to desorb patulin from the sorbent. A mixture of n-hexane and acetone has been shown to be effective.[2]
High Signal Suppression/Enhancement in LC-MS/MS - Co-eluting matrix components ionizing at the same time as patulin.- Improve sample cleanup using more selective SPE sorbents like molecularly imprinted polymers (MIPs) or Oasis HLB cartridges.[6][20]- Dilute the sample extract to reduce the concentration of interfering matrix components.[7]- Use an atmospheric pressure chemical ionization (APCI) source, which can be less susceptible to matrix effects for certain compounds compared to electrospray ionization (ESI).[7]
Inability to Meet Required LOQ - Insufficient sample concentration.- Low ionization efficiency in the MS source.- High background noise.- Incorporate a sample concentration step, such as evaporation and reconstitution in a smaller volume, after extraction.[1][2]- Optimize MS parameters, including ionization source settings (e.g., gas flows, temperature) and collision energies for MRM transitions.[7]- Ensure a thorough cleanup to reduce chemical noise.
Interference from 5-HMF - 5-HMF co-elutes with patulin and absorbs at a similar UV wavelength (276 nm).[6]- Achieve baseline chromatographic separation of patulin and 5-HMF. This can be done by optimizing the mobile phase gradient and/or using a high-resolution analytical column.[6]- Use LC-MS/MS with multiple reaction monitoring (MRM) for selective detection of patulin, as it is not affected by 5-HMF interference.[1]

Quantitative Data Summary

The following table summarizes the performance of various methods for patulin quantification.

Method Matrix LOQ (µg/kg) Recovery (%) Reference
µ-QuEChERS-HPLC-MS/MSApple Juice1.1592-103[15]
LC-APCI-MS/MSApple Juice, Baby Food, etc.4.0 (ng/g)Not specified[7]
HPLC (no cleanup)Apples and Pears18 (µg/g)55-97[3][4]
Isotope Dilution-LC/MS/MSApple ProductsAccurate in 3-40 µg/kg rangeNot specified[14]
LC-MS/MSApple Juice1.2 (µg/L)85.5-98.3[13]
LC-MS/MSApple Puree2.190.1-99.2[13]
LC-MS/MS (Method #2)Apple Juice1 (ppb)80-90[1]

Experimental Protocols

µ-QuEChERS with HPLC-MS/MS Detection

This protocol is adapted from a method for quantifying patulin in apple juice.[15]

a. Sample Extraction:

  • Place 2 mL of apple juice into a 15 mL centrifuge tube.

  • Add 2 mL of acetonitrile.

  • Vortex for 1 minute.

  • Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the upper acetonitrile layer to a 2 mL centrifuge tube containing a d-SPE cleanup sorbent (e.g., PSA, C18).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

c. HPLC-MS/MS Analysis:

  • Column: C18 column (e.g., Atlantis T3)

  • Mobile Phase: Gradient of water with 0.1% formic acid and methanol.

  • Ionization: Electrospray ionization in negative mode (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM) of patulin transitions.

Solid-Phase Extraction (SPE) with LC-MS/MS

This protocol is a general workflow based on several cited methods.[1][2][17]

a. SPE Cartridge Conditioning:

  • Condition an Oasis HLB or similar SPE cartridge with 3 mL of methanol.

  • Equilibrate the cartridge with 3 mL of deionized water.

b. Sample Loading:

  • Load 5 mL of the fruit juice sample onto the cartridge at a slow flow rate (approx. 1-2 drops per second).

c. Washing:

  • Wash the cartridge with 3 mL of water to remove sugars and other polar interferences.

  • Dry the cartridge under a gentle stream of nitrogen or full vacuum for 10 minutes.

d. Elution:

  • Elute the patulin from the cartridge with 4 mL of methanol or another suitable solvent like diethyl ether.[1][17]

e. Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 200-500 µL) of the initial mobile phase.

f. LC-MS/MS Analysis:

  • Proceed with LC-MS/MS analysis as described in the previous protocol.

Visualizations

Experimental_Workflow_QuEChERS cluster_extraction Sample Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis sample 2 mL Fruit Juice acetonitrile Add 2 mL Acetonitrile sample->acetonitrile vortex1 Vortex 1 min acetonitrile->vortex1 salts Add QuEChERS Salts vortex1->salts vortex2 Vortex 1 min salts->vortex2 centrifuge1 Centrifuge vortex2->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant dspe Add to d-SPE Tube supernatant->dspe vortex3 Vortex 30s dspe->vortex3 centrifuge2 Centrifuge vortex3->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter analysis LC-MS/MS Analysis filter->analysis

Caption: Workflow for µ-QuEChERS sample preparation.

Experimental_Workflow_SPE cluster_prep SPE Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Final Steps & Analysis condition Condition with Methanol equilibrate Equilibrate with Water condition->equilibrate load Load Sample equilibrate->load wash Wash with Water load->wash dry Dry Cartridge wash->dry elute Elute Patulin dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Validation & Comparative

A Comparative Guide to HPLC-UV and LC-MS/MS Methods for Patulin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of patulin, a mycotoxin commonly found in fruit-based products, is of paramount importance for food safety and regulatory compliance. The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.

The choice between HPLC-UV and LC-MS/MS for patulin analysis hinges on a balance of factors including sensitivity, selectivity, cost, and the complexity of the sample matrix. While HPLC-UV is a robust and cost-effective technique suitable for routine screening, LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for confirmatory analysis and trace-level detection.[1][2]

Methodology and Experimental Protocols

A critical aspect of any analytical method is a well-defined experimental protocol. Below are representative methodologies for both HPLC-UV and LC-MS/MS analysis of patulin, compiled from validated studies.

HPLC-UV Method Protocol

This protocol is based on a validated method for the determination of patulin in traditional juices.[3][4]

  • Sample Preparation:

    • Patulin is extracted from the sample matrix using ethyl acetate.

    • The extract is then purified using a sodium bicarbonate solution (14 g/L).[3][4]

  • Chromatographic Conditions:

    • HPLC System: Equipped with a C18 column (e.g., LICHROSORB 100 RP-18, 5 µm, 250 x 4 mm).[3]

    • Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (10:90, v/v).[3][4]

    • Flow Rate: 1 mL/min.[3]

    • Column Temperature: 40°C.[3]

    • Injection Volume: 20 µL.[3]

    • Detection: UV detector set at a wavelength of 276 nm.[3][4][5]

LC-MS/MS Method Protocol

This protocol is a representative example for the analysis of patulin in fruit juices using tandem mass spectrometry.[6][7]

  • Sample Preparation (using Solid Phase Extraction - SPE):

    • Spike the apple juice sample with an internal standard if necessary.

    • Condition an Oasis Max 6cc SPE cartridge with 6 mL of methanol followed by 6 mL of water.

    • Load 2 mL of the spiked apple juice onto the cartridge.

    • Wash the cartridge with 3 mL of 5mM ammonium acetate, followed by 3 mL of water.

    • Elute patulin with 4 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for injection.[6]

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: A UHPLC system (e.g., Thermo Scientific™ Vanquish™).[6]

    • Column: A suitable reversed-phase column (e.g., C18).[8]

    • Mobile Phase: A gradient elution using water and acetonitrile, often with an additive like formic acid or ammonium fluoride to improve ionization.[6][8]

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Thermo Scientific™ TSQ Fortis™).[6]

    • Ionization Mode: Negative ion mode is commonly used for patulin.[6]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, enhancing selectivity.[7][8]

Quantitative Data Comparison

The performance of an analytical method is best assessed through its validation parameters. The following tables summarize key quantitative data for both HPLC-UV and LC-MS/MS methods from various studies, providing a clear comparison of their capabilities.

Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS Methods for Patulin Analysis

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 1.4 µg/L[3][4]0.32 µg/kg[7]
Limit of Quantification (LOQ) 4.6 µg/L[3][4]1.15 µg/kg[7]
**Linearity (R²) **> 0.999[3][4]> 0.99[7][9]
Recovery (%) 75.09 - 75.27[3][4]92 - 103[7]
Relative Standard Deviation (RSD %) < 2[3]< 7[7]

Experimental Workflow Visualization

To better illustrate the logical flow of a cross-validation study for these two methods, the following diagram outlines the key experimental stages.

G cluster_0 Sample Processing cluster_1 HPLC-UV Arm cluster_2 LC-MS/MS Arm cluster_3 Cross-Validation Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Aliquoting Aliquoting Sample Preparation->Aliquoting HPLC-UV Analysis HPLC-UV Analysis Aliquoting->HPLC-UV Analysis LC-MS/MS Analysis LC-MS/MS Analysis Aliquoting->LC-MS/MS Analysis Data Acquisition_UV Data Acquisition_UV HPLC-UV Analysis->Data Acquisition_UV Data Analysis_UV Data Analysis_UV Data Acquisition_UV->Data Analysis_UV Data Comparison Data Comparison Data Analysis_UV->Data Comparison Data Acquisition_MS Data Acquisition_MS LC-MS/MS Analysis->Data Acquisition_MS Data Analysis_MS Data Analysis_MS Data Acquisition_MS->Data Analysis_MS Data Analysis_MS->Data Comparison Method Validation Report Method Validation Report Data Comparison->Method Validation Report

Caption: Experimental workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Conclusion

  • HPLC-UV is a reliable and economical choice for routine quality control and screening of samples where patulin concentrations are expected to be above the low µg/L range.[3] Its simpler instrumentation and lower operational costs make it accessible to a wider range of laboratories.[3]

  • LC-MS/MS is the preferred method for confirmatory analysis, trace-level quantification, and analysis of complex matrices due to its superior sensitivity and selectivity.[2][10] The ability to use MRM transitions significantly reduces the likelihood of false positives.[7] While the initial investment and operational costs are higher, the enhanced performance of LC-MS/MS is indispensable for regulatory compliance and in-depth research applications.[1][9]

References

A Head-to-Head Comparison: Patulin-13C7 Versus Other Internal Standards for Accurate Mycotoxin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of the mycotoxin patulin is critical for ensuring food safety and for toxicology studies. The choice of an internal standard is paramount for achieving accurate and reliable results, particularly in complex matrices such as fruit juices and other food products. This guide provides an objective comparison of Patulin-13C7 with other internal standards, supported by experimental data, to aid in the selection of the most appropriate standard for patulin analysis.

This compound, a stable isotope-labeled internal standard, has emerged as the gold standard for the analysis of patulin, a mycotoxin produced by several species of fungi that can contaminate fruits and fruit-based products. Its identical chemical and physical properties to the native patulin analyte ensure it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and procedural losses.

The Superiority of Stable Isotope-Labeled Internal Standards

Stable isotope dilution analysis (SIDA) is a powerful technique in analytical chemistry that utilizes a stable isotope-labeled version of the analyte as an internal standard.[1] This approach is widely recognized for its ability to provide the most accurate and precise measurements, especially in complex sample matrices where matrix effects, such as ion suppression or enhancement in mass spectrometry, can significantly impact quantification.[2]

This compound serves as an ideal internal standard because it co-elutes with the unlabeled patulin and experiences the same degree of matrix effects.[1] By measuring the ratio of the analyte to the isotopically labeled standard, accurate quantification can be achieved, as any signal suppression or enhancement will affect both compounds equally.[2]

Performance Data: this compound in Action

Numerous studies have validated the performance of this compound in various analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data consistently demonstrates excellent linearity, recovery, and precision.

Performance ParameterThis compound (LC-MS/MS)Reference
Linearity (r²) >0.99[3][4]
Recovery 85% - 110% in various matrices[2][3]
Relative Standard Deviation (RSD) <15%[2]
Limit of Quantification (LOQ) As low as 1.2 µg/L in apple juice[2]

Alternative Internal Standards: A Comparative Overview

While this compound is the preferred choice, other compounds have been utilized as internal standards in patulin analysis, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) methods. However, these alternatives often fall short in providing the same level of accuracy and reliability.

Internal StandardAnalytical MethodAdvantagesDisadvantages
3-Nitrobenzyl alcohol (3-NBA) GC-MSCommercially availableDifferent chemical structure and physicochemical properties from patulin, leading to potential differences in extraction efficiency and chromatographic behavior. May not effectively compensate for matrix effects.
Hexachlorobenzene (HCB) GC-MSUsed in some older methodsStructurally and chemically dissimilar to patulin. Its use is now limited due to its classification as a persistent organic pollutant.
Structural Analogs LC-MS/MS, GC-MSMay have similar chromatographic behaviorDifferences in ionization efficiency and susceptibility to matrix effects compared to the analyte can lead to inaccurate quantification.

The primary drawback of using non-isotopically labeled internal standards is their different chemical and physical behavior compared to the analyte of interest. This can lead to variations in extraction recovery and response in the analytical instrument, ultimately compromising the accuracy of the results.

Experimental Protocols

Key Experiment: Patulin Analysis in Apple Juice using LC-MS/MS with this compound Internal Standard

This protocol provides a general overview of a typical method for the determination of patulin in apple juice.

1. Sample Preparation:

  • Spike a known amount of this compound internal standard solution into the apple juice sample.

  • Perform a liquid-liquid extraction with a solvent such as ethyl acetate.

  • The organic layer is then evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column with a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an acidic modifier.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. The transitions monitored are specific for patulin and this compound.

3. Quantification:

  • A calibration curve is generated by plotting the ratio of the peak area of patulin to the peak area of this compound against the concentration of patulin standards.

  • The concentration of patulin in the sample is then determined from the calibration curve based on the measured peak area ratio.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Apple Juice Sample spike Spike with this compound sample->spike Add Internal Standard extract Liquid-Liquid Extraction spike->extract evap Evaporation & Reconstitution extract->evap lcms LC-MS/MS Analysis evap->lcms quant Quantification lcms->quant

Caption: Experimental workflow for patulin analysis.

logical_relationship cluster_ideal Ideal Internal Standard (this compound) cluster_alternative Alternative Internal Standards cluster_outcome Analytical Outcome ideal_is This compound ideal_props Identical Physicochemical Properties Co-elution with Analyte Same Ionization Behavior accurate Accurate & Precise Quantification ideal_is->accurate Leads to alt_is Structural Analogs, Other Compounds alt_props Different Physicochemical Properties Potential for Different Retention Times Variable Ionization Efficiency inaccurate Inaccurate & Imprecise Quantification alt_is->inaccurate Can lead to

Caption: Advantages of this compound.

References

A Guide to Inter-laboratory Comparison of Patulin Quantification in Apple Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods for the quantification of patulin, a mycotoxin commonly found in apple products. It is compiled from data from several inter-laboratory collaborative studies to assist researchers and quality control professionals in selecting and implementing reliable analytical methods. The performance of various techniques is summarized, with a focus on liquid chromatography-based approaches.

Quantitative Performance Data

The following table summarizes the performance of different analytical methods for patulin quantification as determined in various collaborative studies. Key performance indicators include recovery rates, repeatability (RSDr), and reproducibility (RSDR).

MatrixAnalytical MethodSpiking Level (µg/kg)No. of LabsMean Recovery (%)RSDr (%)RSDR (%)Reference
Apple JuiceTLC50, 100, 2002069.8 - 98.3--[1]
Clear Apple JuiceLC-UV20, 50, 100, 2002291 - 10810.9 - 53.815.1 - 68.8[2][3]
Clear Apple JuiceLC-UV751480 - 928 - 3511 - 36[4]
Cloudy Apple JuiceLC-UV751480 - 928 - 3511 - 36[4]
Apple PureeLC-UV751480 - 928 - 3511 - 36[4]
Apple JuiceLC-MS/MS25 - 75-8513.1-[5][6]
Apple PureeLC-MS/MS25 - 75-862.6-[5][6]
Apple JuiceLC-MS/MS10, 251762 - 748.0 - 14.319.8 - 39.5[7]
Fruit PureeLC-MS/MS10, 251772 - 743.5 - 9.312.5 - 35.2[7]
Apple JuiceLC-APCI-MS/MS10, 50, 200, 1000-95 - 1103 - 8 (within-matrix)4 - 9 (between-matrix)[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are summaries of commonly employed experimental protocols for patulin analysis.

1. AOAC Official Method 995.10 (HPLC-UV)

This method is a widely recognized standard for the determination of patulin in apple juice.[9]

  • Extraction: Patulin is extracted from the apple juice sample using ethyl acetate.[3][10] The extraction is typically repeated multiple times to ensure complete recovery.

  • Clean-up: The combined ethyl acetate extracts are washed with a sodium carbonate solution to remove interfering acidic compounds.[3][4] The extract is then dried using anhydrous sodium sulfate.[10]

  • Concentration: The cleaned extract is evaporated to a smaller volume.[10]

  • Determination: The concentrated extract is redissolved in a suitable solvent and analyzed by reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection, typically at 276 nm.[4][9]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS methods offer enhanced selectivity and sensitivity for patulin quantification.[5][6]

  • Extraction: Similar to the HPLC-UV method, extraction is performed with an organic solvent like ethyl acetate or acetonitrile.[2] Some methods, like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), have also been adapted for patulin analysis.[2]

  • Clean-up: Dispersive solid-phase extraction (dSPE) with reagents like PSA (primary secondary amine) and MgSO4 can be used for cleanup.[2]

  • Determination: Analysis is performed by liquid chromatography coupled to a tandem mass spectrometer. This technique provides high specificity by monitoring specific precursor and product ion transitions for patulin.[5][6] Isotope-labeled internal standards, such as ¹³C-patulin, can be used to improve accuracy and precision.[8]

Visualizing the Inter-laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison study for patulin quantification.

InterLaboratory_Comparison_Workflow cluster_preparation Preparation Phase cluster_analysis Analysis Phase cluster_evaluation Evaluation Phase A Coordinating Laboratory Prepares Samples (Blank, Spiked, Naturally Contaminated) B Samples are Homogenized and Packaged A->B C Sample Sets Dispatched to Participating Laboratories B->C D Participating Labs Receive and Analyze Samples Using a Standardized or In-House Method C->D E Data Submission to Coordinating Laboratory (e.g., concentration, recovery) D->E F Statistical Analysis of Results (e.g., calculation of mean, RSDr, RSDR) E->F G Performance Evaluation of Laboratories (e.g., z-scores) F->G H Final Report Generation and Publication G->H

Caption: Workflow of an inter-laboratory comparison study for patulin quantification.

References

Isotope Dilution Assays for Patulin: A Comparison of Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

The determination of patulin, a mycotoxin produced by several species of fungi that can contaminate fruit and fruit products, requires highly accurate and precise analytical methods for consumer safety. Isotope dilution analysis, coupled with mass spectrometry, is a leading technique for the reliable quantification of patulin. This guide provides a comparative overview of different isotope dilution assays, focusing on their accuracy and precision, supported by experimental data from recent studies.

Overview of Isotope Dilution Methodology

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes an isotopically labeled version of the analyte as an internal standard. In the case of patulin, a stable isotope-labeled patulin, such as ¹³C-patulin, is added to the sample at the beginning of the analytical process. This internal standard behaves chemically and physically identically to the native patulin throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard, matrix effects and variations in recovery can be effectively compensated for, leading to highly accurate and precise quantification.

A generalized workflow for isotope dilution analysis of patulin is presented below.

sample Sample Weighing spike Spiking with ¹³C-Patulin Internal Standard sample->spike extraction Solvent Extraction (e.g., Ethyl Acetate, Dichloromethane) spike->extraction cleanup Sample Cleanup (e.g., SPE, MIP-SPE) extraction->cleanup analysis LC-MS/MS or GC-MS Analysis cleanup->analysis quantification Quantification by Isotope Dilution Calculation analysis->quantification

Caption: Generalized workflow for patulin analysis using isotope dilution mass spectrometry.

Comparative Performance of Isotope Dilution Assays

The performance of various isotope dilution methods for patulin analysis is summarized below. The key metrics for comparison are accuracy (presented as recovery) and precision (presented as relative standard deviation, RSD).

Method Matrix Spiking Level (µg/kg) Accuracy (Recovery %) Precision (RSD %) Limit of Quantification (LOQ) (µg/kg) Reference
ID-LC-MS/MS with MIP-SPE Apple Products5 - 10097.8 - 102.0< 3 (Intra- and Interday)Not Specified[1][2][3]
ID-LC-MS/MS with HLB SPE Apple Products3 - 40Not specified, but method showed accurate measurementsExpanded uncertainty of ~1%~3[4]
ID-LC-MS/MS with Amine-Functionalized SPE Apple JuiceNot Specified (levels tested)97.2 - 100.2Not Specified0.2[5]
Automated ID-LC-APCI-MS/MS with DCM Extraction Apple-derived products (juice, puree, baby food, etc.)10, 50, 200, 100095 (at 10 µg/kg), 110 (at 50 µg/kg), 101 (at 200 µg/kg), 104 (at 1000 µg/kg)3 - 8 (Within-matrix), 4 - 9 (Between-matrix)4.0[6]
ID-HRGC/HRMS with Trimethylsilylation Foods0.2 (200 ng/L)96"Better repeatability" than HPLC-UV0.012 (12 ng/L)[7]

Detailed Experimental Protocols

Isotope Dilution LC-MS/MS with Molecularly Imprinted Polymer-Solid Phase Extraction (MIP-SPE)

This method demonstrates high accuracy and precision for the analysis of patulin in apple products.[1][2]

  • Sample Preparation and Extraction:

    • Weigh a homogenized sample of the apple product.

    • Spike the sample with a known amount of ¹³C-patulin internal standard.

    • The extraction process is simplified and requires less time and hazardous solvents compared to older methods.[1]

  • Cleanup:

    • Perform a cleanup step using molecularly imprinted polymer-solid phase extraction (MIP-SPE) cartridges.[1][2] This step is crucial for removing matrix interferences and enabling trace quantification.[1]

  • LC-MS/MS Analysis:

    • Utilize a UPLC HSS T3 column for improved peak sharpness and a reduced run time.[1][2]

    • Analyze the sample extracts by LC-MS/MS.

The workflow for this MIP-SPE based method is illustrated below.

cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis sample Homogenized Apple Product spike Add ¹³C-Patulin sample->spike extract Simplified Extraction spike->extract mip_spe MIP-SPE Cartridge extract->mip_spe lcms UPLC-MS/MS mip_spe->lcms quant Quantify lcms->quant

Caption: Workflow for ID-LC-MS/MS with MIP-SPE cleanup.

Automated Isotope Dilution LC-APCI-MS/MS with Dichloromethane (DCM) Extraction

This method utilizes a robotic system for sample preparation, enhancing efficiency and consistency.[6]

  • Automated Sample Preparation:

    • Fortify various apple-derived matrices with ¹³C-patulin.

    • A robotic system performs the extraction using dichloromethane (DCM) without manual intervention.[6]

  • LC-APCI-MS/MS Analysis:

    • Analyze the extracts using liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry (LC-APCI-MS/MS) in negative ionization mode.[6]

    • Quantification is performed using the isotope dilution method with solvent calibration standards.[6]

The automated workflow is depicted in the following diagram.

start Sample Matrix add_is Fortify with ¹³C-Patulin start->add_is robot Robotic System: DCM Extraction add_is->robot analysis LC-APCI-MS/MS Analysis robot->analysis result Quantification analysis->result

Caption: Automated sample preparation workflow for patulin analysis.

Isotope Dilution High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (ID-HRGC/HRMS)

This method provides very low detection limits and high recovery rates.[7]

  • Sample Preparation and Derivatization:

    • Spike the sample with ¹³C-labeled patulin.

    • Perform an extraction.

    • Derivatize the patulin isotopomers via trimethylsilylation before analysis.[7]

  • HRGC/HRMS Analysis:

    • Analyze the derivatized sample using high-resolution gas chromatography coupled with high-resolution mass spectrometry.[7]

The logical steps for this derivatization-based GC-MS method are outlined below.

sample Food Sample spike Spike with ¹³C-Patulin sample->spike extract Extraction spike->extract derivatize Trimethylsilylation extract->derivatize analyze HRGC/HRMS Analysis derivatize->analyze quantify Quantify analyze->quantify

Caption: Workflow for ID-HRGC/HRMS analysis of patulin.

Conclusion

Isotope dilution assays, particularly those coupled with LC-MS/MS, provide a robust, accurate, and precise framework for the quantification of patulin in various food matrices. The choice of a specific method may depend on the required limit of quantification, the available instrumentation, and the desired level of automation. The use of advanced cleanup techniques like MIP-SPE can significantly improve method performance by reducing matrix interference.[1][2] Automated sample preparation workflows offer enhanced efficiency and consistency, making them suitable for high-throughput laboratories.[6] For achieving very low detection limits, ID-HRGC/HRMS presents a powerful alternative, albeit with an additional derivatization step.[7] Overall, the application of isotope dilution is the preferred method for reliable and accurate patulin determination.[8]

References

A Comparative Guide to Ionization Techniques for Patulin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of patulin, a mycotoxin commonly found in fruit-based products, is critical for ensuring food safety and regulatory compliance. The choice of ionization technique in liquid chromatography-mass spectrometry (LC-MS) plays a pivotal role in the performance of analytical methods for patulin determination. This guide provides a comparative overview of the most common ionization techniques—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI)—supported by experimental data. Additionally, it explores the potential application of Matrix-Assisted Laser Desorption/Ionization (MALDI) for patulin analysis.

Performance Comparison of Ionization Techniques

The selection of an appropriate ionization source is a critical step in developing robust LC-MS methods for patulin analysis. The following tables summarize the quantitative performance of ESI, APCI, and APPI based on key analytical parameters.

Table 1: Comparison of Sensitivity and Linearity

Ionization TechniqueLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Linearity (r²)
ESI 0.32 - 9.85[1][2]1.15 - 10[1][2]> 0.99[1]
APCI 1.14 (MDL)[3]4.0[3]> 0.99[3]
APPI 1.03 - 1.50[4]Not explicitly stated, but detection limit suggests comparable to low µg/kg range> 0.999[4]

Table 2: Comparison of Recovery and Matrix Effects

Ionization TechniqueAverage Recovery (%)Key Observations on Matrix Effects
ESI 92 - 103[1]Prone to significant ion suppression from matrix components.[3]
APCI 95 - 110[3]Less susceptible to matrix effects compared to ESI.[3]
APPI 94.5 - 103.2[4]Provides lower chemical noise and signal suppression in comparison with APCI.[4]

In-Depth Analysis of Ionization Techniques

Electrospray Ionization (ESI)

ESI is a widely used ionization technique for polar and semi-polar compounds, making it theoretically suitable for patulin. It generally operates in negative ion mode for patulin analysis, detecting the deprotonated molecule [M-H]⁻.[1] While capable of achieving low detection limits, ESI is notably susceptible to matrix effects, particularly ion suppression, from co-eluting matrix components in complex samples like fruit juices.[3] This can necessitate more extensive sample cleanup procedures or the use of isotope-labeled internal standards to ensure accurate quantification.[5] Some studies have explored the formation of a methanol adduct in the positive ion mode to enhance the signal intensity of patulin.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is better suited for less polar and thermally stable small molecules. For patulin analysis, APCI has demonstrated superior ionization efficiency compared to ESI, exhibiting approximately 10 times higher sensitivity in some studies.[3] A significant advantage of APCI is its reduced susceptibility to matrix effects, which can simplify sample preparation.[3] It typically operates by forming ions in the gas phase through a corona discharge.[3]

Atmospheric Pressure Photoionization (APPI)

APPI is another gas-phase ionization technique that utilizes photons to ionize analytes. For patulin analysis, APPI has been shown to provide lower chemical noise and less signal suppression compared to APCI.[4] This can lead to improved sensitivity and robustness in complex matrices. Dopant-assisted APPI can further enhance ionization efficiency but adds complexity to the method development.[3]

Matrix-Assisted Laser Desorption/Ionization (MALDI)

While not yet a mainstream technique for routine quantitative patulin analysis, MALDI-TOF MS is a powerful tool for the rapid analysis of small molecules and mycotoxins.[6] Its advantages include high sensitivity, speed, and tolerance to some sample impurities.[1] Although direct applications for patulin are not extensively documented, its successful use for other mycotoxins like aflatoxins and deoxynivalenol suggests its potential for patulin screening and identification.[1][7] MALDI ionizes samples co-crystallized with a matrix by a pulsed laser, making it a distinct alternative to LC-based methods.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide representative experimental protocols for patulin analysis using different ionization techniques.

Experimental Workflow for Patulin Analysis using LC-ESI-MS/MS

cluster_sample_prep Sample Preparation cluster_lc_ms LC-ESI-MS/MS Analysis cluster_data Data Analysis sample Apple Juice Sample (2 mL) extraction µ-QuEChERS Extraction (Acetonitrile) sample->extraction cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) extraction->cleanup reconstitution Evaporation & Reconstitution (Water:Acetonitrile) cleanup->reconstitution lc UPLC Separation (C18 Column) reconstitution->lc esi Electrospray Ionization (ESI) (Negative Mode) lc->esi msms Tandem Mass Spectrometry (MRM Detection) esi->msms quantification Quantification (Calibration Curve) msms->quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-APCI-MS/MS Analysis cluster_data Data Analysis sample Apple Product Sample (1 g) extraction Liquid-Liquid Extraction (Dichloromethane) sample->extraction centrifugation Centrifugation extraction->centrifugation lc UPLC Separation (Polar C18 Column) centrifugation->lc apci APCI (Negative Mode) lc->apci msms Tandem Mass Spectrometry (SIM Detection) apci->msms quantification Quantification (Isotope Dilution) msms->quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-APPI-MS Analysis cluster_data Data Analysis sample Clear Apple Juice online_extraction On-line SPE sample->online_extraction lc HPLC Separation (C18 Column) online_extraction->lc appi APPI lc->appi ms Mass Spectrometry appi->ms quantification Quantification ms->quantification cluster_sample_prep Sample Preparation cluster_maldi_ms MALDI-TOF MS Analysis sample Sample Extract mixing Mix with MALDI Matrix (e.g., CHCA) sample->mixing spotting Spot onto MALDI Plate mixing->spotting crystallization Air Dry to Co-crystallize spotting->crystallization laser Pulsed Laser Desorption/Ionization crystallization->laser tof Time-of-Flight Mass Analysis laser->tof

References

Patulin-13C7: A Superior Internal Standard for Accurate Patulin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Linearity and Recovery Studies

For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of the mycotoxin patulin is critical. This guide provides an objective comparison of the performance of Patulin-13C7 as an internal standard in linearity and recovery studies, supported by experimental data. Its use significantly enhances the reliability of analytical methods, particularly in complex matrices.

This compound is a stable, non-radioactive isotopically labeled version of patulin that exhibits the same physicochemical and chromatographic behaviors as the native compound.[1] This intrinsic similarity allows it to serve as an ideal internal standard, effectively compensating for variations during sample preparation, cleanup, and ionization processes in mass spectrometry-based methods.[1][2] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative analyses, as it can eliminate the need for matrix-matched calibration standards and minimize the influence of the sample matrix on quantification.[3][4]

Linearity of Patulin Analysis using this compound

Linearity studies demonstrate the direct proportionality between the concentration of an analyte and the analytical response. The use of this compound as an internal standard consistently yields excellent linearity over a wide range of concentrations in various matrices.

MatrixConcentration RangeCorrelation Coefficient (r²)Analytical MethodReference
Solvent2 - 1000 ng/mL> 0.99LC-APCI-MS/MS[3][4][5]
Apple Juice6.25 - 100.0 µg/kg> 0.99LC-MS/MS[2]
Apple Puree6.25 - 100.0 µg/kg> 0.99LC-MS/MS[2]
Various Apple Products3 - 40 µg/kgNot specified, but method showed accuracyID-LC/MS/MS[6]

The high correlation coefficients (r² > 0.99) observed in these studies indicate a strong linear relationship, which is fundamental for accurate quantification.

Recovery Studies of Patulin using this compound

Recovery studies are essential to evaluate the efficiency of an analytical method by measuring the amount of analyte retrieved from a sample matrix. The use of this compound consistently demonstrates high and reproducible recovery rates across various food matrices, highlighting its effectiveness in correcting for analyte loss during sample processing.

MatrixSpiking LevelAverage Recovery (%)Relative Standard Deviation (RSD %)Analytical MethodReference
Apple Juice10 ng/g959LC-APCI-MS/MS[3][4][5]
50 ng/g1105LC-APCI-MS/MS[3][4][5]
200 ng/g1017LC-APCI-MS/MS[3][4][5]
1000 ng/g1044LC-APCI-MS/MS[3][4][5]
Apple Juice25 µg/L84.68.6 - 13.1LC-MS/MS[2]
50 µg/L84.68.6 - 13.1LC-MS/MS[2]
75 µg/L84.68.6 - 13.1LC-MS/MS[2]
Apple Puree25 µg/kg85.711.8 - 12.6LC-MS/MS[2]
50 µg/kg85.711.8 - 12.6LC-MS/MS[2]
75 µg/kg85.711.8 - 12.6LC-MS/MS[2]
Apple Products8 - 50 µg/kg71 - 89Not specifiedGC-MS[7]
Apple Juice2, 20, 50 µg/kg92 - 103< 7µ-QuEChERS/HPLC-MS/MS[8][9]

These results, with recovery rates generally between 70% and 120% and low relative standard deviations, meet the performance criteria for mycotoxin analysis methods.

Comparison with Alternative Methods

While other internal standards and quantification methods exist, they often present limitations that are overcome by using this compound.

  • External Standard Calibration: This method is prone to inaccuracies due to matrix effects, where components of the sample can enhance or suppress the analyte signal.[10][11] The use of an isotopically labeled internal standard like this compound effectively compensates for these matrix effects.[2]

  • Matrix-Matched Calibration: While an improvement over external standard calibration, this method requires the preparation of calibration standards in a blank matrix that is identical to the sample, which can be challenging and time-consuming.[3][4]

  • Other Internal Standards: Other compounds have been used as internal standards for patulin analysis, such as 3-nitrobenzyl alcohol for GC-MS.[12] However, these compounds have different chemical properties and chromatographic behavior than patulin, making them less effective at compensating for variations in sample preparation and analysis. The cost of other isotopically labeled patulin standards can also be prohibitive for routine use.[7][12]

The use of Atmospheric Pressure Chemical Ionization (APCI) as an ionization source in LC-MS/MS has been shown to minimize matrix effects compared to Electrospray Ionization (ESI), allowing for quantification with calibration standards prepared in solvent.[10][11] However, even with APCI, the use of an isotope-labeled internal standard is the preferred method for robust and accurate quantification.[3][4]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Sample Preparation and Extraction for Apple Juice and Puree (LC-MS/MS)

This protocol is based on the methodology described by Al-Taher et al. (2021).

  • Sample Weighing: Weigh 5 g of apple juice or puree into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution.

  • Extraction: Add 10 mL of ethyl acetate and vortex for 1 minute.

  • Salting Out: Add 2 g of anhydrous magnesium sulfate and 0.5 g of sodium chloride, vortex for 1 minute, and then centrifuge at 4000 rpm for 5 minutes.

  • Supernatant Transfer: Transfer the upper ethyl acetate layer to a clean tube.

  • Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitนte the residue in 1 mL of mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.

Automated Sample Preparation and Extraction for Various Apple-Derived Products (LC-APCI-MS/MS)

This protocol is based on the automated method described by Zhang et al. (2024).[4][5]

  • Sample Weighing: Weigh 1.00 ± 0.05 g of the sample into a 15 mL sample vial.

  • Internal Standard Spiking: Spike the sample with 50 µL of 1.0 ppm this compound solution.[4]

  • Extraction: Add 2 mL of dichloromethane (DCM).[4][5]

  • Robotic Extraction: The robotic system performs vortexing, centrifugation, and transfer of the DCM extract.

  • Evaporation and Reconstitution: The extract is automatically evaporated and reconstituted in the mobile phase for injection into the LC-APCI-MS/MS system.

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 column is commonly used for separation.

  • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode.[4][6]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for patulin and this compound are typically m/z 153 → m/z 109 and m/z 160 → m/z 115, respectively.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Apple Juice) Spike Spike with this compound Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Cleanup Optional Cleanup (e.g., SPE) Extraction->Cleanup Evaporation Evaporation to Dryness Cleanup->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Ionization MS Ionization (ESI/APCI) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Quantification Quantification using Isotope Dilution MS_Detection->Quantification Result Final Patulin Concentration Quantification->Result

Caption: General experimental workflow for patulin analysis using this compound.

logical_relationship cluster_compensation Compensation Mechanism Patulin_13C7 This compound (Internal Standard) Matrix_Effects Matrix Effects (Signal Suppression/Enhancement) Patulin_13C7->Matrix_Effects Compensates for Sample_Loss Analyte Loss During Preparation Patulin_13C7->Sample_Loss Corrects for Accurate_Quantification Accurate & Precise Quantification of Patulin Patulin_13C7->Accurate_Quantification Leads to

Caption: Logical relationship showing how this compound ensures accurate quantification.

References

A Researcher's Guide to Analytical Method Validation: A Comparative Look at ELISA and Multiplex Assays for Cytokine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines to ensure the suitability of these methods. This guide offers a comparative overview of two widely used techniques for cytokine analysis—the Enzyme-Linked Immunosorbent Assay (ELISA) and Multiplex assays—within the framework of these regulatory expectations.

Regulatory Landscape: FDA, EU, and ICH Guidelines

The validation of analytical procedures is governed by a harmonized framework established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is a cornerstone document adopted by both the FDA and EMA.[1][2][3] While the core principles are aligned, there can be subtle differences in the interpretation and specific expectations of each regulatory body.[4][5]

The primary objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1] This involves a thorough evaluation of several performance characteristics, which are detailed in the comparison of ELISA and Multiplex assays below.

A new revision, ICH Q2(R2), and a complementary guideline, ICH Q14 on analytical procedure development, have been finalized to provide a more modern and flexible approach to validation throughout the lifecycle of a product.[6][7]

Logical Relationship of Regulatory Guidelines

Regulatory_Guidelines ICH ICH (International Council for Harmonisation) Q2R1 Q2(R1): Validation of Analytical Procedures ICH->Q2R1 Develops Harmonized Guidelines FDA FDA (U.S. Food and Drug Administration) Q2R1->FDA Adopts and Implements EMA EMA (European Medicines Agency) Q2R1->EMA Adopts and Implements

Hierarchy and adoption of analytical method validation guidelines.

Method Validation Workflow

The process of validating an analytical method follows a structured workflow, from initial planning to the final report. This ensures that all necessary parameters are evaluated and documented.

Method_Validation_Workflow Start Start: Define Analytical Method's Intended Use Protocol Develop and Approve Validation Protocol Start->Protocol Experiments Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) Protocol->Experiments Data_Analysis Analyze Data and Compare Against Acceptance Criteria Experiments->Data_Analysis Report Prepare Validation Report with Results and Conclusions Data_Analysis->Report Approval Review and Approve Validation Report Report->Approval End Method Approved for Routine Use Approval->End

A typical workflow for analytical method validation.

Comparison of ELISA and Multiplex Assays for Cytokine Analysis

Both ELISA and Multiplex assays are immunoassays used to quantify cytokines, which are crucial signaling molecules in drug development, particularly in immunology and oncology. However, they differ significantly in their throughput and the volume of sample required.[8][9]

FeatureELISA (Enzyme-Linked Immunosorbent Assay)Multiplex Assay
Principle Measures one analyte per sample in a single well.[4]Simultaneously measures multiple analytes in a single sample.[9]
Throughput Low to mediumHigh
Sample Volume Higher volume required per analyteLow volume required for multiple analytes[9]
Cost per Analyte Can be more expensive if measuring many analytesMore cost-effective for a large panel of analytes
Data Complexity Simple, single data point per analyteComplex dataset requiring specialized software for analysis

Performance Data: A Comparative Look

The following tables summarize typical performance data for key validation parameters when comparing a traditional ELISA with a bead-based multiplex assay for the quantification of a specific cytokine, for example, Interleukin-6 (IL-6).

Table 1: Accuracy

Accuracy is the closeness of the test results to the true value. It is often determined by spike and recovery experiments.

Concentration LevelSpiked Concentration (pg/mL)Product A: ELISA Mean Measured Concentration (pg/mL)Product A: ELISA % RecoveryProduct B: Multiplex Mean Measured Concentration (pg/mL)Product B: Multiplex % Recovery
Low5048.597.0%52.0104.0%
Medium250242.597.0%235.094.0%
High750765.0102.0%727.597.0%

Table 2: Precision (Repeatability)

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Repeatability (intra-assay precision) is assessed over a short interval of time with the same analyst and equipment.

Concentration LevelProduct A: ELISA Mean (pg/mL)Product A: ELISA Std. Dev.Product A: ELISA % RSDProduct B: Multiplex Mean (pg/mL)Product B: Multiplex Std. Dev.Product B: Multiplex % RSD
Low51.22.85.5%53.13.77.0%
Medium248.711.24.5%240.514.46.0%
High755.430.24.0%735.851.57.0%

Table 3: Linearity and Range

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of an analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.

ParameterProduct A: ELISAProduct B: Multiplex
Range (pg/mL) 15.6 - 10003.2 - 10000
Correlation Coefficient (r²) 0.9980.997
Regression Equation y = 0.004x + 0.05y = 1.2x + 150

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of validation experiments.

Protocol 1: Accuracy (Spike and Recovery)

  • Prepare Samples: Obtain blank matrix (e.g., serum) and spike with known concentrations of the cytokine standard to achieve low, medium, and high concentration levels.

  • Analyze Samples: Analyze a minimum of three replicates for each concentration level using the assay protocol.

  • Calculate Recovery: Determine the mean measured concentration for each level and calculate the percent recovery using the formula: (% Recovery) = (Mean Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: Typically, the mean percent recovery should be within 80-120%.

Protocol 2: Precision (Repeatability)

  • Prepare Samples: Prepare a sufficient number of aliquots of a homogeneous sample at low, medium, and high concentrations within the assay's range.

  • Analyze Samples: Analyze a minimum of six replicates for each concentration level in a single analytical run.

  • Calculate Statistics: For each concentration level, calculate the mean, standard deviation (SD), and the relative standard deviation (%RSD or coefficient of variation, CV). %RSD = (SD / Mean) * 100.

  • Acceptance Criteria: The %RSD should typically be ≤15% (or ≤20% for the Lower Limit of Quantification).

Protocol 3: Linearity

  • Prepare Standards: Prepare a series of at least five calibration standards by diluting the stock standard to cover the expected range of the assay.

  • Analyze Standards: Analyze each standard according to the assay protocol.

  • Plot Data: Plot the response (e.g., optical density) versus the known concentration of the standards.

  • Perform Regression Analysis: Perform a linear regression analysis on the data to determine the regression equation (y = mx + c) and the correlation coefficient (r²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

Signaling Pathway Visualization

Cytokines like IL-6 initiate intracellular signaling cascades that are frequently studied in drug development. Understanding these pathways is critical for interpreting the results of cytokine quantification assays.

Signaling_Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds gp130 gp130 IL6R->gp130 Associates with JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Nucleus Nucleus STAT3->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Inflammation, Cell Proliferation) Nucleus->Gene_Expression Regulates

Simplified IL-6 signaling pathway via JAK/STAT activation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.